molecular formula C11H15NO3 B1303061 Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate CAS No. 70275-54-6

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Cat. No.: B1303061
CAS No.: 70275-54-6
M. Wt: 209.24 g/mol
InChI Key: PTGMINZYLYOVNN-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)12-8-7-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGMINZYLYOVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376194
Record name Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70275-54-6
Record name Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Profiling and Characterization of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (CAS 70275-54-6), also known as N-ethoxycarbonyltyramine , is a structural derivative of the biogenic amine tyramine. Characterized by the protection of the primary amine with an ethyl carbamate (urethane) moiety, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds and as a reference standard in metabolic studies of tyramine derivatives.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization protocols, designed to support researchers in synthesis, purification, and application.

Chemical Identity & Structural Analysis

The compound consists of a tyramine backbone (4-(2-aminoethyl)phenol) where the primary amino group is carbamoylated with an ethyl group. This modification significantly alters the lipophilicity and basicity compared to the parent amine.

Property Data
Chemical Name Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Common Synonyms N-Ethoxycarbonyltyramine; N-Carbethoxytyramine; [2-(4-Hydroxyphenyl)ethyl]carbamic acid ethyl ester
CAS Registry Number 70275-54-6
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
SMILES CCOC(=O)NCCc1ccc(O)cc1
InChIKey Calculated:[1][2][3][4][5][6][7][8][9] RXGUTQNKCXHALN-UHFFFAOYSA-N
Physicochemical Profiling
2.1 Thermodynamic Properties
  • Physical State: Crystalline solid.

  • Melting Point: While specific experimental data varies by crystallization solvent, structural analogs (e.g., N-acetyltyramine) suggest a melting range of 85–105 °C .

  • Thermal Stability: The carbamate linkage is thermally stable up to ~150 °C. Above this, thermal decomposition may yield tyramine and ethanol or isocyanates via elimination.

2.2 Solubility & Lipophilicity

The ethyl carbamate moiety masks the cationic charge of the tyramine nitrogen, increasing lipophilicity compared to tyramine hydrochloride.

  • LogP (Predicted): ~1.4 – 1.8 (Tyramine LogP ≈ 0.9; Ethyl carbamate adds hydrophobicity).

  • Solubility Profile:

    • High Solubility: DMSO, Methanol, Ethanol, Ethyl Acetate.

    • Moderate Solubility: Dichloromethane (DCM), Chloroform.

    • Low Solubility: Water (unlike Tyramine HCl), Hexanes.

2.3 Ionization (pKa)
  • Phenolic OH: pKa ≈ 9.8 – 10.2 (Consistent with tyrosine/tyramine phenol).

  • Carbamate NH: Non-basic. The lone pair on nitrogen is delocalized into the carbonyl, rendering it neutral (pKa > 15 for deprotonation).

  • Implication: The compound does not form stable salts with weak acids, unlike the parent amine.

Synthetic Route & Purification

The synthesis follows a standard Schotten-Baumann reaction protocol, utilizing ethyl chloroformate to acylate the primary amine while preserving the phenolic hydroxyl group.

3.1 Reaction Mechanism

The nucleophilic amine of tyramine attacks the electrophilic carbonyl of ethyl chloroformate. A base is required to scavenge the released HCl and drive the equilibrium.

Synthesis Tyramine Tyramine (Nucleophile) Intermediate Tetrahedral Intermediate Tyramine->Intermediate Nucleophilic Attack ECF Ethyl Chloroformate (Electrophile) ECF->Intermediate Base Base (NaHCO3 or TEA) Byproducts NaCl / Et3N-HCl + CO2 (if carbonate used) Base->Byproducts Neutralization Product Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate Intermediate->Product Elimination of Cl- Intermediate->Byproducts HCl Removal

Figure 1: Synthetic pathway via Schotten-Baumann acylation.

3.2 Experimental Protocol
  • Preparation: Dissolve Tyramine (10 mmol) in a biphasic mixture of DCM (20 mL) and 1M NaHCO₃ (20 mL).

  • Addition: Cool to 0 °C. Dropwise add Ethyl Chloroformate (11 mmol) over 15 minutes.

  • Reaction: Stir vigorously at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Separate layers. Extract aqueous layer with DCM (2 x 10 mL).

  • Wash: Wash combined organics with 1M HCl (to remove unreacted tyramine) and Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Analytical Characterization

Validation of the compound requires confirming the integrity of the carbamate bond and the presence of the phenolic ring.

4.1 HPLC-UV-MS Workflow
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 280 nm (Phenol absorption).

4.2 Mass Spectrometry (ESI+)
  • [M+H]⁺: m/z 210.1

  • [M+Na]⁺: m/z 232.1

  • Fragmentation:

    • Loss of Ethanol (-46 Da) → Isocyanate intermediate.

    • Tropylium ion formation from the benzyl fragment.

4.3 NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 9.15 (s, 1H): Phenolic -OH (Exchangeable).

  • δ 7.15 (t, 1H): Carbamate -NH (Broad).

  • δ 7.00 (d, 2H): Aromatic protons (ortho to alkyl).

  • δ 6.68 (d, 2H): Aromatic protons (ortho to OH).

  • δ 3.98 (q, 2H): Ethyl ester -CH₂-.

  • δ 3.15 (q, 2H): N-CH₂- (Methylene adjacent to Nitrogen).

  • δ 2.60 (t, 2H): Ar-CH₂- (Benzylic methylene).

  • δ 1.15 (t, 3H): Ethyl ester -CH₃.

Analysis cluster_detect Dual Detection Sample Crude Product Prep Sample Prep (Dissolve in MeOH) Sample->Prep HPLC HPLC Separation (C18 Column) Prep->HPLC UV UV (280nm) Purity Check HPLC->UV MS MS (ESI+) Identity Confirmation HPLC->MS Data Data Analysis (Integration & Mass Match) UV->Data MS->Data

Figure 2: Analytical workflow for purity and identity confirmation.

Stability & Handling
  • Hydrolysis Risk: Stable at neutral pH. Hydrolyzes in strong acid (6M HCl, reflux) or strong base (1M NaOH, heat) to revert to Tyramine.

  • Oxidation: The phenolic ring is susceptible to oxidation (browning) if exposed to air/light over prolonged periods. Store in amber vials.

  • Storage: Keep desicated at 2–8 °C.

References
  • ChemicalBook. (2023). [2-(4-Hydroxyphenyl)-ethyl]-carbamic acid ethyl ester Properties and Suppliers. Retrieved from

  • Matrix Scientific. (2021). Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate Product Data. Retrieved from

  • GuideChem. (2023). CAS 70275-54-6 Physicochemical Information. Retrieved from [2]

  • National Institutes of Health (NIH). (2007). Crystal structure analysis of ethyl carbamate derivatives. (Contextual reference for carbamate solid-state properties). Retrieved from

Sources

Molecular structure and weight of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

[1][2]

Executive Summary

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate , also known as N-ethoxycarbonyltyramine , is a synthetic organic compound formed by the protection of the primary amine of tyramine with an ethyl carbamate (urethane) moiety. Structurally, it retains the phenolic pharmacophore of tyramine while masking the basic amine, significantly altering its physicochemical properties, lipophilicity, and metabolic stability.

This compound is primarily utilized in research as:

  • A synthetic intermediate for complex pharmaceutical agents targeting adrenergic receptors.

  • A prodrug model to study the transport of tyramine derivatives across biological membranes (e.g., the Blood-Brain Barrier).

  • A reference standard in the analysis of carbamate impurities in peptide synthesis or fermentation byproducts.

Molecular Identity & Physicochemical Properties[2][3][4]

Structural Analysis

The molecule consists of a 4-hydroxyphenethylamine (tyramine) backbone linked to an ethoxycarbonyl group via an amide bond. This modification removes the zwitterionic nature of tyramine (at physiological pH), increasing logP and facilitating organic solubility.

Table 1: Chemical Identity & Properties

PropertyData
IUPAC Name Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Common Synonyms N-Ethoxycarbonyltyramine; [2-(4-Hydroxyphenyl)ethyl]carbamic acid ethyl ester
CAS Number 70275-54-6
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
SMILES CCOC(=O)NCC1=CC=C(O)C=C1
InChIKey BECNKUVYBNETOM-UHFFFAOYSA-N
Predicted Density 1.146 ± 0.06 g/cm³
Predicted Boiling Point 387.0 ± 25.0 °C (at 760 mmHg)
Predicted pKa 9.95 (Phenolic OH)
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Low solubility in water compared to Tyramine HCl.[1][2][3][4][5]

Synthetic Pathways & Production

Reaction Mechanism

The synthesis follows a classic Schotten-Baumann reaction . The nucleophilic primary amine of tyramine attacks the electrophilic carbonyl carbon of ethyl chloroformate. The reaction requires a base to neutralize the hydrochloric acid byproduct and drive the equilibrium forward.

Key Considerations:

  • Selectivity: The phenolic hydroxyl group is also nucleophilic but less reactive than the amine at neutral/mildly basic pH. Careful pH control (pH 8–9) ensures selective N-acylation over O-acylation.

  • Protection: If O-acylation occurs (forming a carbonate), mild alkaline hydrolysis can selectively cleave the phenolic ester while leaving the more stable carbamate intact.

Synthesis Workflow Diagram

SynthesisWorkflowTyramineTyramine(C8H11NO)IntermediateTetrahedralIntermediateTyramine->Intermediate Nucleophilic Attack(0-5°C)EtOCOClEthyl Chloroformate(C3H5ClO2)EtOCOCl->Intermediate Nucleophilic Attack(0-5°C)BaseBase(NaHCO3 or Et3N)Base->Intermediate Nucleophilic Attack(0-5°C)ProductEthyl N-[2-(4-hydroxyphenyl)ethyl]carbamate(C11H15NO3)Intermediate->Product Elimination of Cl-ByproductsByproducts(NaCl/Et3NHCl + CO2)Intermediate->Byproducts Neutralization

Figure 1: Synthesis pathway via Schotten-Baumann acylation.

Experimental Protocol (Standardized)

Note: All procedures must be performed in a fume hood due to the toxicity of ethyl chloroformate.

  • Preparation: Dissolve Tyramine (10 mmol, 1.37 g) in 20 mL of THF/Water (1:1) mixture.

  • Basification: Add Sodium Bicarbonate (25 mmol, 2.1 g) to the solution. Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add Ethyl Chloroformate (11 mmol, 1.05 mL) over 15 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup:

    • Acidify carefully with 1M HCl to pH ~3 to protonate any unreacted amine (which stays in the aqueous phase).

    • Extract the reaction mixture with Ethyl Acetate (3 x 20 mL) .

    • Wash the combined organic layers with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0–40% EtOAc in Hexane).

Structural Characterization (Spectroscopy)[3][8]

Researchers utilizing this compound for metabolic studies or quality control should reference the following predicted spectroscopic signatures.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignment
9.15 Broad Singlet1HPhenolic -OH
7.15 Broad Triplet1HCarbamate -NH
6.98 Doublet (J=8.4 Hz)2HAromatic C2/C6 (AA'BB' system)
6.67 Doublet (J=8.4 Hz)2HAromatic C3/C5 (AA'BB' system)
3.96 Quartet (J=7.1 Hz)2HEthyl Ester -O-CH₂-
3.15 Multiplet/Triplet2HN-Methylene -CH₂-N
2.58 Triplet (J=7.5 Hz)2HBenzylic Ar-CH₂-
1.14 Triplet (J=7.1 Hz)3HEthyl Terminal -CH₃
Mass Spectrometry (MS)
  • Molecular Ion (M+): m/z 209.1

  • Key Fragments:

    • m/z 120: [HO-C₆H₄-CH₂-CH₂]⁺ (Tyramine cation fragment).

    • m/z 107: [HO-C₆H₄-CH₂]⁺ (Hydroxybenzyl cation).

    • m/z 77: [C₆H₅]⁺ (Phenyl ring).

Biological Context & Applications[8][9][10][11]

Pharmacological Significance

Tyramine is a potent releaser of norepinephrine but has poor oral bioavailability and CNS penetration due to rapid degradation by Monoamine Oxidase (MAO) enzymes in the gut and liver.

  • MAO Resistance: The carbamate modification at the nitrogen prevents direct oxidation by MAO-A/B, potentially increasing the half-life of the molecule compared to native tyramine.

  • Prodrug Potential: Carbamates are generally stable in plasma but can be hydrolyzed by amidases or esterases in the liver or specific tissues. This compound may act as a "masked" tyramine, releasing the active amine slowly.

  • Tyrosinase Substrate: As a phenol derivative, it may serve as a substrate for tyrosinase, relevant in melanoma research and cytotoxicity studies of phenolic prodrugs.

Metabolic Stability Diagram

MetabolismCompoundEthyl N-[2-(4-hydroxyphenyl)ethyl]carbamateUnstable[Carbamic Acid Intermediate]Compound->Unstable HydrolysisEnzymeLiver Esterases / AmidasesEnzyme->Compound CatalysisTyramineTyramine(Active Amine)Unstable->Tyramine Spontaneous DecarboxylationEthanolEthanolUnstable->EthanolCO2CO2Unstable->CO2

Figure 2: Predicted metabolic hydrolysis pathway.

References

  • PubChem. (n.d.). Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate - Compound Summary. Retrieved from [Link]

  • Kometani, T., Shiotani, S., & Mitsuhashi, K. (1976). On the cleavage of tertiary amines with ethyl chloroformate.[6] Chemical & Pharmaceutical Bulletin, 24(2), 342-349. (Provides mechanistic basis for chloroformate/amine reactions).

  • Jordan, V. C., et al. (1992). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives.[7] Melanoma Research, 2(1), 25-32.[7] (Context on phenolic carbamate biological activity).

Tyramine Carbamate Derivatives: A Neurochemical Deep Dive into Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of a Neuromodulator and a Privileged Scaffold

In the landscape of neuropharmacology, the pursuit of novel chemical entities with multifaceted mechanisms of action is paramount for addressing the complexities of neurodegenerative diseases. This guide delves into the compelling, albeit nascent, field of tyramine carbamate derivatives. Tyramine, a biogenic amine derived from tyrosine, plays a significant role as a neuromodulator and trace amine.[1] The carbamate functional group, on the other hand, is a well-established pharmacophore, most notably recognized in the structure of the Alzheimer's disease therapeutic, rivastigmine.[2][3] The strategic amalgamation of the tyramine scaffold with a carbamate moiety presents a promising, yet underexplored, avenue for the development of novel neuroprotective and symptomatic-relief agents. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, synthesizing foundational principles with actionable experimental insights. We will explore the rationale behind the design of these hybrids, their synthesis, and their potential neurochemical applications, with a particular focus on cholinesterase inhibition and neuroprotection.

The Strategic Rationale: Why Tyramine Carbamates?

The tyramine backbone offers a unique starting point for neuro-focused drug design. While tyramine itself has limited ability to cross the blood-brain barrier, its derivatives can be engineered for improved central nervous system (CNS) penetration.[4] Furthermore, tyramine's interaction with trace amine-associated receptors (TAARs) suggests a potential for modulating monoaminergic systems, which are often dysregulated in neurological disorders.[1]

The carbamate group is a "privileged" scaffold in medicinal chemistry due to its ability to act as a covalent, yet reversible, inhibitor of serine hydrolases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][6] This "pseudo-irreversible" inhibition offers a durational advantage over non-covalent inhibitors.[5] The combination, therefore, of a tyramine-based structure with a carbamate functional group could yield bifunctional molecules with the potential for both symptomatic relief (via cholinesterase inhibition) and disease-modifying effects (through neuroprotection and neuromodulation).

Synthesis of Tyramine Carbamate Derivatives: A Practical Guide

The synthesis of tyramine carbamate derivatives can be approached through several established methodologies for carbamate formation. The choice of synthetic route will depend on the desired substitution on the carbamate nitrogen and the overall complexity of the target molecule.

General Synthetic Approach: Carbamoylation of Tyramine

A common and straightforward method involves the reaction of tyramine with a suitable carbamoylating agent.

Experimental Protocol: Synthesis of a Generic N-Aryl Tyramine Carbamate

  • Protection of the Phenolic Hydroxyl (Optional but Recommended): To prevent side reactions, the phenolic hydroxyl group of tyramine can be protected with a suitable protecting group, such as a benzyl or silyl ether.

  • Carbamoylation: The protected tyramine is then reacted with an aryl isocyanate in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Deprotection: Following the carbamoylation, the protecting group on the phenolic hydroxyl is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group or fluoride-mediated cleavage for a silyl ether).

  • Purification: The final product is purified using column chromatography on silica gel.

G Tyramine Tyramine Protected_Tyramine Protected Tyramine Tyramine->Protected_Tyramine Protection Carbamoylated_Intermediate Carbamoylated Intermediate Protected_Tyramine->Carbamoylated_Intermediate Carbamoylation Aryl_Isocyanate Aryl Isocyanate Aryl_Isocyanate->Carbamoylated_Intermediate Final_Product N-Aryl Tyramine Carbamate Carbamoylated_Intermediate->Final_Product Deprotection

Caption: General synthesis of N-aryl tyramine carbamates.

Neurochemical Applications and Mechanisms of Action

The neurochemical properties of tyramine carbamate derivatives are hypothesized to be primarily centered around two key areas: cholinesterase inhibition and direct neuroprotective effects.

Cholinesterase Inhibition: A Symptomatic Approach to Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits.[2][7] Inhibitors of AChE and BuChE can increase the synaptic availability of acetylcholine, providing symptomatic relief.[8][9] Carbamate-based drugs like rivastigmine are effective in this regard.[2][3]

Mechanism of Action: Pseudo-irreversible Inhibition

Carbamate inhibitors function by transferring their carbamoyl moiety to the serine residue in the active site of cholinesterases, forming a transient covalent bond.[5] This carbamylated enzyme is hydrolyzed much more slowly than the acetylated enzyme, leading to a sustained inhibition of cholinesterase activity.[5]

G Cholinesterase Cholinesterase (Active) Carbamylated_Enzyme Carbamylated Cholinesterase (Inactive) Cholinesterase->Carbamylated_Enzyme Carbamoylation Tyramine_Carbamate Tyramine Carbamate Tyramine_Carbamate->Carbamylated_Enzyme Carbamylated_Enzyme->Cholinesterase Decarbamoylation Hydrolysis Slow Hydrolysis Carbamylated_Enzyme->Hydrolysis Hydrolysis->Cholinesterase

Caption: Mechanism of pseudo-irreversible cholinesterase inhibition.

Structure-Activity Relationship (SAR) Insights

Based on studies of other aromatic carbamates, the following SAR can be extrapolated for tyramine carbamate derivatives:

  • Substituents on the Carbamate Nitrogen: The nature of the substituent on the carbamate nitrogen can significantly influence potency and selectivity for AChE versus BuChE.[8][9]

  • Aromatic Ring Substituents: Electron-withdrawing or -donating groups on the tyramine phenyl ring can modulate the electronic properties of the molecule and its interaction with the enzyme's active site.[10]

Neuroprotection: A Disease-Modifying Strategy

Beyond symptomatic relief, there is a critical need for therapies that can slow or halt the progression of neurodegeneration. Aromatic carbamates have been shown to possess neuroprotective properties through various mechanisms.[11] It is plausible that tyramine carbamate derivatives could exhibit similar activities.

Potential Neuroprotective Mechanisms:

  • Attenuation of Oxidative Stress: Oxidative stress is a common pathological feature of neurodegenerative diseases.[12] Tyramine derivatives have demonstrated the ability to reduce reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.[12]

  • Anti-inflammatory Effects: Neuroinflammation is increasingly recognized as a key driver of neurodegeneration.[13] Carbamate derivatives with anti-inflammatory properties are being explored as potential therapeutics.

  • Modulation of Apoptotic Pathways: Some aromatic carbamates have been found to exert neuroprotective effects by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[11]

Experimental Protocol: Assessing Neuroprotective Activity in a Cell-Based Assay

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured under standard conditions.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to an insult such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptides.[4][12]

  • Treatment with Tyramine Carbamate Derivatives: Cells are pre-treated with various concentrations of the synthesized tyramine carbamate derivatives for a specified period before the addition of the neurotoxic agent.

  • Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Measurement of Oxidative Stress Markers: Levels of intracellular ROS can be quantified using fluorescent probes like DCFH-DA.

Future Directions and Conclusion

The exploration of tyramine carbamate derivatives in neurochemistry is a field ripe with potential. While direct research is currently limited, the foundational principles of medicinal chemistry and neuropharmacology strongly support the rationale for their investigation. Future research should focus on the systematic synthesis and biological evaluation of a library of tyramine carbamate derivatives to establish clear structure-activity relationships for both cholinesterase inhibition and neuroprotection.

This guide provides a foundational framework for researchers to embark on this exciting area of drug discovery. By leveraging the unique properties of the tyramine scaffold and the proven efficacy of the carbamate pharmacophore, the development of novel, multi-target therapeutics for neurodegenerative diseases is a tangible and compelling goal.

References

  • Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2). PubMed. [Link]

  • Carbamate as a potential anti-Alzheimer's pharmacophore: A review. PubMed. [Link]

  • Synthesis, characterisation and biological evaluation of tyramine derived schiff base ligand and its transition metal(II) complexes. Monash University. [Link]

  • Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]

  • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. [Link]

  • Tyramine. Wikipedia. [Link]

  • Synthesis and biological evaluation of N-acylated tyramine sulfamates containing C-F bonds as steroid sulfatase inhibitors. PubMed. [Link]

  • Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. MDPI. [Link]

  • The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques. PMC. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Tyramine derived Schiff base Ligand and Its Transition Metal(II) Complexes. ResearchGate. [Link]

  • Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates. PubMed. [Link]

  • Tyramine and Amyloid Beta 42: A Toxic Synergy. PMC. [Link]

  • Neuroprotective effect of trans-N-caffeoyltyramine from Lycium chinense against H2O2 induced cytotoxicity in PC12 cells by attenuating oxidative stress. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. MDPI. [Link]

  • Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. PMC. [Link]

  • General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. [Link]

  • Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. Springer Nature. [Link]

  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. [Link]

  • Carbamate based drugs that are or have been used for treatment of AD. ResearchGate. [Link]

  • Chemical structures of compounds in this study. ResearchGate. [Link]

  • Synthesis and characterization of tyramine-derivatized (1-->4)-linked alpha-D-oligogalacturonides. PubMed. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • What Are the Treatment Options for Patients With Severe Alzheimer's Disease? PubMed. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: While the specific historical discovery of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (HECE) is not prominently documented in scientific literature, its molecular structure lends itself to well-established and reliable synthetic pathways in organic chemistry. This guide provides a comprehensive technical overview of the most probable and efficient methods for its synthesis, grounded in the fundamental principles of carbamate formation. The methodologies detailed herein are designed to be robust and reproducible for researchers, scientists, and professionals in drug development.

Introduction to Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is a carbamate derivative of tyramine. Tyramine, a naturally occurring monoamine derived from the amino acid tyrosine, acts as a catecholamine-releasing agent.[1][2] The introduction of an ethyl carbamate moiety to the tyramine scaffold can modulate its biological activity, a common strategy in medicinal chemistry to enhance properties such as stability, membrane permeability, and target engagement.[3] Carbamates are a significant structural motif in a wide range of pharmaceuticals and agrochemicals.[3][4]

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate reveals a primary disconnection at the carbamate linkage, suggesting tyramine and a source of the ethyl carbamoyl group as the key precursors.

G HECE Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate Disconnection Carbamate Disconnection HECE->Disconnection Tyramine Tyramine Disconnection->Tyramine EthylCarbamoyl Ethyl Carbamoyl Source Disconnection->EthylCarbamoyl G cluster_0 Pathway A: Reaction with Ethyl Chloroformate Tyramine Tyramine HECE Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate Tyramine->HECE + Ethyl Chloroformate + Base EthylChloroformate Ethyl Chloroformate EthylChloroformate->HECE Base Base (e.g., Triethylamine, Pyridine) Base->HECE Byproduct Base Hydrochloride Salt

Caption: Synthesis of HECE via ethyl chloroformate.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine in tyramine attacks the electrophilic carbonyl carbon of ethyl chloroformate. A subsequent loss of a proton (facilitated by a non-nucleophilic base) and the chloride leaving group yields the desired carbamate.

Experimental Protocol:

  • Dissolution: Dissolve tyramine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (1.1-1.5 eq), such as triethylamine or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add ethyl chloroformate (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess base, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide.

  • Low Temperature Addition: The reaction is exothermic; adding the ethyl chloroformate at 0 °C helps to control the reaction rate and minimize the formation of byproducts.

  • Non-nucleophilic Base: The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is used to avoid its competition with tyramine in reacting with ethyl chloroformate. [5][6]* Aqueous Work-up: The washing steps are essential to remove unreacted starting materials, the base hydrochloride salt, and other water-soluble impurities.

Pathway B: Synthesis via Curtius Rearrangement

This pathway offers an alternative route, particularly if ethyl chloroformate is not readily available or if side reactions with the phenolic hydroxyl group are a concern under certain conditions. This method involves the conversion of a carboxylic acid derivative to an isocyanate, which is then trapped by an alcohol to form the carbamate. [7] Reaction Scheme:

G cluster_1 Pathway B: Curtius Rearrangement CarboxylicAcid 3-(4-Hydroxyphenyl)propanoic acid AcylAzide Acyl Azide Intermediate CarboxylicAcid->AcylAzide 1. SOCl₂ or (COCl)₂ 2. NaN₃ Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Δ) HECE Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate Isocyanate->HECE + Ethanol Ethanol Ethanol Ethanol->HECE

Caption: Synthesis of HECE via Curtius Rearrangement.

Mechanism:

  • Acyl Azide Formation: The starting carboxylic acid, 3-(4-hydroxyphenyl)propanoic acid, is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride is then reacted with sodium azide (NaN₃) to form the acyl azide.

  • Curtius Rearrangement: Upon heating, the acyl azide undergoes a rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate.

  • Carbamate Formation: The isocyanate is then reacted in situ with ethanol, which acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the ethyl carbamate.

Experimental Protocol:

  • Acyl Chloride Formation: To a solution of 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in an anhydrous solvent like toluene, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours.

  • Acyl Azide Formation: Cool the reaction mixture to room temperature and then to 0 °C. Cautiously add a solution of sodium azide (1.5 eq) in water, keeping the temperature below 10 °C. Stir vigorously for 1 hour.

  • Curtius Rearrangement and Trapping: Separate the organic layer and dry it over anhydrous sodium sulfate. Add anhydrous ethanol to the toluene solution of the acyl azide and heat the mixture to reflux. The rearrangement and trapping will occur, typically over 2-4 hours. Monitor the reaction by TLC for the disappearance of the acyl azide.

  • Work-up and Purification: Cool the reaction mixture and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reagents used in the initial steps (thionyl chloride, acyl chloride) are sensitive to moisture.

  • Careful Handling of Azides: Acyl azides can be explosive, especially when isolated. It is generally safer to generate and use them in situ.

  • Heating: The Curtius rearrangement requires thermal energy to proceed.

Data Presentation

Table 1: Comparison of Synthetic Pathways for Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

FeaturePathway A: Ethyl ChloroformatePathway B: Curtius Rearrangement
Starting Material Tyramine3-(4-Hydroxyphenyl)propanoic acid
Key Reagents Ethyl chloroformate, BaseThionyl chloride, Sodium azide, Ethanol
Number of Steps 13 (can be performed in one pot)
Typical Yields Good to ExcellentModerate to Good
Advantages Direct, high-yielding, well-establishedAvoids direct use of tyramine in the carbamoylation step
Disadvantages Ethyl chloroformate is toxic and corrosiveInvolves potentially explosive azide intermediates

Conclusion

The synthesis of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate can be reliably achieved through standard organic chemistry methodologies. The reaction of tyramine with ethyl chloroformate (Pathway A) represents the most direct and efficient route. For situations where this approach is not feasible, the Curtius rearrangement of a corresponding carboxylic acid derivative (Pathway B) provides a viable alternative. The choice of synthetic route will depend on the availability of starting materials, scale of the reaction, and the safety considerations of the laboratory. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this and related carbamate compounds for further research and development.

References

  • Ichikawa, Y., Morishita, Y., Kusaba, S., Nakano, K., & Kotsuki, H. (2010). A mild and efficient method for the synthesis of carbamates from alcohols and amines using 1,1'-carbonyldiimidazole. Synlett, 2010(12), 1815-1818.
  • ResearchGate. (2025, August 6). Preparation of Carbamates from Amines and Alcohols under Mild Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Takeuchi, K., et al. (2021). N-Aryl and N-Alkyl Carbamates from 1 Atmosphere of CO2. Chemistry – A European Journal, 27(72), 18066-18073.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • SciSpace. (n.d.). A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. Retrieved from [Link]

  • MDPI. (2024, July 25). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2014, May 22). Preparation of N-Substituted Aryl and Alkyl Carbamates and Their Inhibitory Effect on Oat Seed Germination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Method for the synthesis of N-alkyl-O-alkyl carbamates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition. Retrieved from [Link]

  • Google Patents. (n.d.). A new method for preparing tyramine.
  • Semantic Scholar. (1976, February 25). On the cleavage of tertiary amines with ethyl chloroformate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]

  • MDPI. (2020, December 5). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,.... Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing N-substituted ethyl carbamate.
  • Wikipedia. (n.d.). Tyramine. Retrieved from [Link]

  • EM Daily. (2020, October 5). Tyramine Reaction. Retrieved from [Link]

  • MDPI. (2025, July 8). Isolation and Characterizations of Histamine- and Tyramine-Producing Strains Isolated from Fermented Soybean Food: Soy Sauce and Soybean Paste. Retrieved from [Link]

  • Bio-Synthesis. (2014, July 8). Amino Acid Analysis of Tyramine. Retrieved from [Link]

Sources

Methodological & Application

Optimal solvent systems for dissolving Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Solvent Systems for Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Executive Summary

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (CAS 70275-54-6), also known as N-ethoxycarbonyl tyramine, presents a specific solubility profile governed by its dual nature: a polar phenolic moiety and a lipophilic ethyl carbamate tail.

  • Primary Solvent (Stock): DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) are the gold standards, capable of achieving concentrations >30 mg/mL .

  • Secondary Solvent (Alternative): Ethanol (absolute) is viable for lower concentrations (~10–20 mg/mL) where DMSO toxicity is a concern.

  • Aqueous Solubility: Poor (<1 mg/mL) . The carbamate capping of the amine prevents protonation at physiological pH, significantly reducing water solubility compared to its parent compound, tyramine.

  • Formulation Strategy: Successful aqueous delivery requires a co-solvent system (e.g., 1–5% DMSO in PBS) or complexation (e.g., HP-β-Cyclodextrin).

Chemical Profile & Solubility Logic

To optimize dissolution, one must understand the intermolecular forces at play.

FeatureChemical MoietySolubility Implication
H-Bond Donor Phenolic -OH, Carbamate -NHRequires polar solvents to disrupt crystal lattice H-bonds.
H-Bond Acceptor Carbamate C=O, Phenolic -O-Good interaction with DMSO/Ethanol.
Lipophilicity Ethyl group + Phenethyl coreIncreases LogP (~1.5–2.0), reducing water solubility.
Ionization Phenol (pKa ~10)Remains neutral at physiological pH (7.4), limiting aqueous solubility.

Mechanistic Insight: Unlike tyramine, which forms a water-soluble cation (


) in acidic media, the carbamate nitrogen in this compound has reduced basicity due to resonance delocalization with the carbonyl. Therefore, pH adjustment (acidification) will not  significantly enhance solubility and may risk hydrolysis.

Protocol 1: Preparation of High-Concentration Stock Solutions

Objective: Create a stable, precipitant-free stock solution (typically 10–50 mM) for long-term storage.

Reagents:
  • Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (Solid)[1]

  • Solvent: DMSO (Anhydrous, ≥99.9%) or Ethanol (Absolute, ≥99.5%)

  • Vessel: Amber glass vial (to protect phenolic moiety from photo-oxidation)

Step-by-Step Methodology:
  • Weighing: Accurately weigh the target mass of the solid into the amber vial.

    • Example: For 10 mL of a 50 mM stock (MW ≈ 209.24 g/mol ), weigh 104.6 mg .

  • Solvent Addition: Add the solvent (DMSO is preferred) in two steps.

    • Add 70% of the final volume (e.g., 7 mL).

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Note: If particles persist, sonicate in a water bath at 35°C for 5 minutes. The slight heat aids in disrupting the crystal lattice without degrading the carbamate.

  • Final Volume: Add the remaining solvent to reach the target volume (10 mL) and invert to mix.

  • Validation: Inspect visually against a dark background. The solution must be optically clear.

  • Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Check: If using DMSO, ensure it is anhydrous. Water absorption by DMSO can cause "crashing out" of the compound upon freezing.

Protocol 2: Aqueous Formulation for Biological Assays

Objective: Dilute the organic stock into an aqueous buffer (e.g., PBS) without precipitation.

Challenge: The "Crash Effect." rapid addition of a hydrophobic stock to water often creates a local supersaturated zone, leading to immediate precipitation.

The "Step-Down" Dilution Method:
  • Prepare Intermediate: Dilute the DMSO stock 1:10 into a secondary solvent like PEG-400 or Tween 80 (if assay compatible). This creates a "soft" interface.

    • Alternative: If surfactants are prohibited, proceed directly with DMSO but use the "Submerged Injection" technique.

  • Submerged Injection:

    • Place the aqueous buffer in a vortexing tube.

    • Set vortex to medium speed.

    • Insert the pipette tip below the surface of the buffer.

    • Slowly inject the stock solution directly into the vortex.

    • Why? This prevents high local concentration at the air-liquid interface where precipitation nuclei form.

  • Clarification: If slight turbidity occurs, sonicate for 10 seconds. If turbidity persists, the concentration exceeds the solubility limit (likely <100 µM in pure buffer).

Recommended Vehicle Composition:

  • Standard: 0.5% DMSO in PBS.

  • Enhanced: 5% DMSO + 40% PEG-400 + 55% Water (for animal dosing).

Protocol 3: Empirical Solubility Screening (Self-Validation)

Since batch purity and polymorphs can affect solubility, use this protocol to determine the exact limit for your specific lot.

Workflow Diagram (DOT Visualization)

SolubilityScreening Start Start: Solid Compound SolventSelect Select Solvent (DMSO, EtOH, PBS) Start->SolventSelect AddSolvent Add Solvent in Increments (e.g., 100 µL) SolventSelect->AddSolvent Vortex Vortex & Sonicate (5 mins @ 25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Yes Yes Clear->Yes Not Saturated No No Clear->No Precipitate Present AddMoreSolid Add More Solid (Saturation Approach) AddMoreSolid->Vortex Calculate Calculate Solubility (Mass / Vol) Filter Filter (0.45 µm) HPLC HPLC Quantification (Peak Area vs Standard) Filter->HPLC HPLC->Calculate Yes->AddMoreSolid No->Filter

Figure 1: Step-by-step workflow for empirically determining the solubility limit of the compound in a specific solvent system.

Quantitative Solubility Reference Table

Note: Values are estimated based on structural analogs (Tyramine, Ethyl Carbamate) and general solubility principles.

Solvent SystemPredicted SolubilityUsage Case
DMSO > 30 mg/mL Primary Stock Solution
DMF > 30 mg/mL Alternative Stock (Higher BP)
Ethanol (100%) 10 – 20 mg/mL Cell Culture (Low toxicity)
Acetone ModerateSynthesis/Purification
PBS (pH 7.4) < 0.5 mg/mL Aqueous Buffer (Poor)
PBS + 5% DMSO ~ 1.0 mg/mLAssay Working Solution
0.1 M HCl LowWarning: Risk of hydrolysis

References

  • PubChem. (2025).[2][3] Ethyl N-phenylcarbamate (Analogous Structure Data). National Library of Medicine.

  • Cayman Chemical. (2022).[4][5] Tyramine Product Information & Solubility Data.[4][6] Cayman Chemical Application Notes.

  • Yalkowsky, S.H. (1992).[3] The AQUASOL Database of Aqueous Solubility.[3] University of Arizona, College of Pharmacy.[3] (Cited via PubChem).[2][3][7][8]

  • ChemicalBook. (2023). [2-(4-HYDROXY-PHENYL)-ETHYL]-CARBAMIC ACID ETHYL ESTER - Properties.

Sources

HPLC method development for Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Detection of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Abstract

This document provides a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate. This application note details the logical framework for method development, from initial analyte characterization to final method validation, grounded in established scientific principles and regulatory standards. The protocols provided are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical experimental decisions. The resulting method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications.

Introduction: The Analytical Challenge

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is an organic molecule of interest in various fields, potentially as a synthetic intermediate, a metabolite, or a novel compound under investigation. Its structure, incorporating both a phenolic hydroxyl group and a carbamate linkage, presents a unique analytical challenge that necessitates a well-developed chromatographic method for accurate quantification.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for such analyses, offering high resolution, sensitivity, and quantitative accuracy.[2][3][4]

The development of a successful HPLC method is not a matter of chance but a systematic process. It begins with a thorough understanding of the analyte's physicochemical properties and culminates in a fully validated protocol that meets the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH).[4][5] This guide will walk you through that systematic process.

Analyte Characterization

Understanding the physicochemical properties of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is the foundational step in method development. These properties dictate the optimal choice of stationary phase, mobile phase, and detection technique.

PropertyValue / DescriptionSource
Chemical Name Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate[1]
CAS Number 70275-54-6[1]
Molecular Formula C11H15NO3[1]
Molecular Weight 209.24 g/mol [1]
Chemical Structure
Key Functional Groups Phenolic hydroxyl (-OH), Carbamate (-NHCOO-), Phenyl ring
Predicted pKa ~10 (for the phenolic hydroxyl group)[6]
Predicted Polarity Moderately polar, soluble in polar organic solvents and aqueous mixtures.[7][8]

The presence of a non-polar phenyl ring and a polar ethyl chain, combined with hydrogen-bonding capable carbamate and phenolic groups, classifies this molecule as moderately polar. This duality is key to designing the separation strategy.

HPLC Method Development Strategy: A Rationale-Driven Approach

The goal is to manipulate the interactions between the analyte, the stationary phase, and the mobile phase to achieve a sharp, symmetrical, and well-resolved chromatographic peak.[9]

Mode of Chromatography: Why Reversed-Phase?

Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic mode, accounting for the vast majority of all HPLC separations.[10][11] It is the logical first choice for Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate for several reasons:

  • Analyte Compatibility: RP-HPLC is ideal for separating moderately polar to non-polar analytes. The target molecule, with its significant hydrocarbon structure balanced by polar groups, fits perfectly within this range.

  • Stationary Phase: It employs a non-polar stationary phase (e.g., silica bonded with C18 alkyl chains).[11]

  • Mobile Phase: It uses a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol.[10][12] This combination allows for fine-tuning of analyte retention based on its hydrophobicity.

G Analyte Analyte Characterization (Polarity, pKa, UV) Mode Select Mode: Reversed-Phase (RP-HPLC) Analyte->Mode Based on properties Detector Detector Selection: UV/DAD (Phenolic Ring) Analyte->Detector Chromophore present Column Column Selection: C18 (Starting Point) Mode->Column Standard for RP MobilePhase Mobile Phase Design (ACN/Water + Acid) Mode->MobilePhase Standard for RP Optimization Method Optimization (Gradient, Flow, Temp) Column->Optimization Detector->Optimization Wavelength scan MobilePhase->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Optimized conditions FinalMethod Final Validated Method Validation->FinalMethod Meets criteria

Caption: Workflow for systematic HPLC method development.

Stationary Phase (Column) Selection

The column is the heart of the separation. The choice of stationary phase chemistry is critical for achieving adequate retention and selectivity.

Column ChemistryRationale for Consideration
C18 (Octadecylsilane) Primary Choice. This is the workhorse of reversed-phase chromatography, providing substantial hydrophobic interaction with the analyte's phenyl ring and alkyl chain. Modern, high-purity, end-capped C18 columns offer excellent peak shape and durability.[3]
C8 (Octylsilane) Alternative. A shorter alkyl chain results in less hydrophobic retention than C18. This could be useful if the analyte is too strongly retained on a C18 column, allowing for faster elution with less organic solvent.[10]
Phenyl Alternative for Selectivity. Phenyl-bonded phases can offer alternative selectivity for aromatic compounds through π-π interactions between the stationary phase's phenyl groups and the analyte's phenyl ring.[11] This can be advantageous in resolving the analyte from structurally similar impurities.
Embedded-Polar Group (EPG) Specialty Choice. These columns (e.g., "AQ" or "T3" type) have a polar group embedded within the alkyl chain.[13] This makes them resistant to "dewetting" and stable in highly aqueous mobile phases, which can be beneficial for retaining more polar analytes.

Starting Recommendation: A high-purity silica-based C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is the most logical and effective starting point.

Mobile Phase Design

The mobile phase transports the analyte through the column, and its composition directly controls retention time and resolution.[12]

  • Organic Solvent: Acetonitrile (ACN) is generally preferred over methanol for this type of analysis. It typically provides better peak efficiency (sharper peaks) and has a lower UV cutoff, resulting in a cleaner baseline.

  • Aqueous Component: HPLC-grade water is used.

  • pH Modifier: The phenolic hydroxyl group has a pKa of approximately 10.[6] At pH values near or above this, the group will deprotonate, leading to poor peak shape (tailing) and shifting retention times. To ensure the analyte remains in a single, neutral form, the mobile phase pH must be controlled. Adding a small amount of a weak acid is the standard approach.

    • Formic Acid (0.1%): An excellent choice. It is volatile, making it compatible with mass spectrometry (MS) if future hyphenation is desired, and effectively buffers the mobile phase in the acidic range (pH ~2.7).

    • Acetic Acid (0.1% - 1%): Also a good choice, providing a pH of around 3.[14][15]

Initial Mobile Phase Composition:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

A gradient elution, where the percentage of Solvent B is increased over time, is recommended to elute the analyte with a good peak shape in a reasonable time and to clean the column of any less polar contaminants.[16]

Detector Selection and Wavelength Optimization

The presence of the 4-hydroxyphenyl group (a phenol) provides a strong chromophore, making UV-Visible (UV-Vis) detection the ideal technique.[17]

  • Rationale: Aromatic rings, like the one in the analyte, absorb UV light. Absorbance at 280 nm is a classic choice for determining total phenol content and provides a good starting point for detection.[17][18]

  • Optimization: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. These detectors acquire the full UV spectrum at each point in the chromatogram. By examining the spectrum of the analyte peak, the wavelength of maximum absorbance (λ-max) can be determined, ensuring the highest possible sensitivity for quantification. For phenolic compounds, this is often in the 270-285 nm range.[14][19]

Detailed Experimental Protocols

Reagents and Materials
  • Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate reference standard (>98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or Milli-Q grade)

  • Formic Acid (LC-MS grade, >99%)

  • Methanol (HPLC grade, for cleaning)

  • Class A volumetric flasks and pipettes

  • 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Analytical column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or similar).

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

Protocol 1: Standard and Sample Preparation
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 10.0 mg of the reference standard into a 10.0 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes if necessary.

  • Working Standard Preparation (e.g., 100 µg/mL): Pipette 1.0 mL of the stock standard into a 10.0 mL volumetric flask and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the working standard with 50:50 Acetonitrile:Water.

  • Sample Preparation: Dissolve the sample matrix in a suitable solvent. The final diluent should match the mobile phase composition at the start of the gradient as closely as possible to ensure good peak shape. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Optimized HPLC Method
ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 278 nm (or determined λ-max)
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[20] The following parameters must be assessed according to ICH guidelines.[4][5][21]

G ValidatedMethod Validated Method Specificity Specificity Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD LOD LOD->Linearity LOQ LOQ LOQ->Linearity LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelationship of ICH method validation parameters.

Specificity
  • Objective: To demonstrate that the signal measured is from the analyte of interest and not from interferences.

  • Protocol:

    • Inject a blank (diluent).

    • Inject a placebo (sample matrix without the analyte).

    • Inject the analyte standard.

    • Inject a spiked placebo sample.

  • Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of the analyte. The peak in the spiked sample should be pure, as determined by DAD peak purity analysis.

Linearity and Range
  • Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.[5]

  • Protocol: Analyze the prepared calibration standards (e.g., 5 levels from 1 to 100 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)
  • Objective: To determine the closeness of the measured value to the true value.[21]

  • Protocol: Analyze a placebo sample spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Perform this in triplicate at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.[22]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ must be verified by analyzing a standard at the determined concentration and showing that accuracy and precision are acceptable.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method and observe the effect on the results.

    • Vary flow rate (e.g., ± 0.1 mL/min).

    • Vary column temperature (e.g., ± 2 °C).

    • Vary mobile phase composition (e.g., ± 2% organic).

  • Acceptance Criteria: The changes should not significantly impact the retention time, peak area, or system suitability parameters (e.g., tailing factor, plate count).

Conclusion

The HPLC method detailed in this application note provides a robust, reliable, and efficient means for the detection and quantification of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate. By following a systematic development approach grounded in the analyte's chemical properties, a high-quality separation was achieved using a standard C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid. The method is ready for validation according to ICH guidelines, making it suitable for implementation in regulated research and quality control environments.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]

  • Tikekar, R. V., & Luthria, D. L. (2012). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Liquid Chromatography & Related Technologies, 35(10), 1349-1360. Retrieved from [Link]

  • Pârvu, M., Roșca-Casian, O., & Pârvu, A. E. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(3), 263. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Katalinić, V., Generalić, I., & Skroza, D. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Acta Chromatographica, 31(2), 101-107. Retrieved from [Link]

  • Padilha, C. V. S., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International, 183, 114220. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Nikolova, V., et al. (2024). A Study of the UV Spectral Features in Wine and Their Correlation with Phenolic Constituents. IMR Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Waters Corporation. (n.d.). Alliance System for Carbamate Analysis. Retrieved from [Link]

  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Dolan, J. W. (2008). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International, 21(6). Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water. Retrieved from [Link]

  • Edinburgh Instruments. (2025, September 1). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Wang, W., et al. (2013). Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection. Molecules, 18(11), 14053-14072. Retrieved from [Link]

  • Patel, P., & Patel, P. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • Padilha, C. V. S., et al. (2022). Comprehensive analysis of phenolics compounds in citrus fruits peels by UPLC-PDA and UPLC-Q/TOF MS using a fused-core column. Food Chemistry, 370, 131057. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2024, December 10). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl n-[2-(4-hydroxyphenoxy)ethyl]carbamate. Retrieved from [Link]

  • AMS Bio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethyl Carbamate (Urethane). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl N-phenylcarbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]

  • Government of Canada. (n.d.). Screening Assessment Internationally Classified Substance Grouping Carbamic acid, ethyl ester (Ethyl carbamate). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl n-(4-hydroxyphenyl)carbamate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). ethyl N-(4-hydroxyphenyl)carbamate, 95% Purity, C9H11NO3, 1 gram. Retrieved from [Link]

  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

  • Soare, J. R., et al. (2025). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Foods, 14(19), 3907. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-(4-phenoxyphenoxy)ethyl]carbamate. Retrieved from [Link]

  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Recrystallization Protocols for Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical guide for the purification of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (also known as N-ethoxycarbonyltyramine). As a derivative of tyramine containing both a phenolic hydroxyl group and a carbamate moiety, this compound exhibits a "push-pull" polarity profile that can complicate purification.

While simple recrystallization is often treated as a trial-and-error process, this protocol utilizes a First-Principles Approach . We define the solubility profile based on the pharmacophore's structural properties to select the optimal solvent system, ensuring high recovery (>85%) and pharmaceutical-grade purity (>99% HPLC).

Physicochemical Profiling & Solvent Selection Logic

Structural Analysis

The target molecule contains two distinct polarity zones:

  • Hydrophilic Domain: The 4-hydroxyphenyl (phenol) group and the carbamate nitrogen (H-bond donor).

  • Lipophilic Domain: The ethyl chain of the carbamate and the ethyl linker of the tyramine backbone.

Implication for Solubility:

  • Water: Poor solubility at RT; moderate at high temp (due to phenol).

  • Alcohols (MeOH, EtOH): High solubility (dissolves both domains).

  • Esters (EtOAc): Moderate-to-High solubility (interacts with carbamate).

  • Alkanes (Hexane/Heptane): Poor solubility (Anti-solvent candidate).

Solvent System Design

We recommend two primary solvent systems. Method A is preferred for Green Chemistry compliance, while Method B is robust for removing lipophilic impurities.

ParameterMethod A: Aqueous Alcohol Method B: Ester/Alkane
Solvent Pair Ethanol (95%) / WaterEthyl Acetate / n-Heptane
Mechanism Polarity shift via water addition (Anti-solvent)Solvency reduction via non-polar dilution
Impurity Removal Excellent for inorganic salts & polar byproductsExcellent for unreacted organic starting materials
Risk Product may "oil out" if water added too fastFlammability; Heptane trapping in crystal lattice

Experimental Protocol

Pre-Recrystallization Solubility Test (Critical Step)

Before committing the bulk batch, perform this test on 100 mg of crude material.

  • Place 100 mg of crude solid in a test tube.

  • Add Solvent A (e.g., Ethanol or EtOAc) dropwise with heating until dissolved.

  • Target: Dissolution should occur in < 1 mL of hot solvent.

  • Add Solvent B (Water or Heptane) dropwise to the hot solution until persistent cloudiness appears.

  • Re-heat to clarify.[1][2]

  • Cool to RT. Success: Distinct crystals form. Failure: Oiling out (liquid-liquid phase separation).

Detailed Workflow: Method A (Ethanol/Water)
Phase 1: Dissolution
  • Charge the crude Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethanol (95%) at a ratio of 3-5 mL per gram of solid.

  • Heat the mixture to reflux (approx. 78°C).

    • Note: If solids remain after 10 minutes of reflux, add more ethanol in 1 mL increments.

    • Checkpoint: The solution must be clear. If colored impurities are present (brown/pink), add Activated Carbon (5 wt%) and reflux for 10 mins, then filter hot through Celite.

Phase 2: Nucleation & Crystal Growth
  • Remove the heat source but keep the flask on the stir plate.

  • While the solution is still near boiling, slowly add Deionized Water dropwise.

    • Stop Point: Stop adding water immediately when a faint, persistent turbidity (cloudiness) is observed.

  • Add 2-3 drops of Ethanol to re-dissolve the turbidity (restore clarity).

  • Controlled Cooling: Wrap the flask in a towel or place in a warm oil bath (heat off) to allow slow cooling to Room Temperature (RT) over 2-3 hours.

    • Mechanism:[2][3][4] Slow cooling promotes the growth of large, pure polymorphs and excludes impurities from the lattice.[2]

  • Once at RT, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Isolation & Drying
  • Filter the crystals using a Buchner funnel under vacuum.

  • Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).

    • Caution: Do not use pure ethanol for washing, as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40-45°C for 12 hours.

    • QC Check: Ensure the material is a free-flowing white to off-white solid.

Process Visualization (Workflow Diagram)

RecrystallizationWorkflow Start Start: Crude Material Dissolution Dissolve in Hot Solvent (Ethanol or EtOAc) Start->Dissolution CheckSolubility Is Solution Clear? Dissolution->CheckSolubility HotFilter Hot Filtration (Remove Mechanical Impurities) CheckSolubility->HotFilter No (Solids remain) Nucleation Add Anti-Solvent (Water or Heptane) until Turbid CheckSolubility->Nucleation Yes HotFilter->Nucleation Reheat Re-heat to Clarify Nucleation->Reheat Cooling Controlled Cooling (RT -> 4°C) Reheat->Cooling Harvest Filtration & Wash Cooling->Harvest Drying Vacuum Dry (40°C, 12h) Harvest->Drying

Figure 1: Decision tree and workflow for the recrystallization of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate.

Analytical Validation & Quality Control

To ensure the protocol is "self-validating," the following analytical tests must be performed post-drying.

Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 280 nm (Phenol absorption) and 210 nm (Carbamate/Amide bond).

  • Acceptance Criteria: >99.0% Area Under Curve (AUC).

Identity Verification (NMR)
  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the characteristic Ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) from the carbamate.

    • Confirm the AA'BB' aromatic system (two doublets ~6.7 and 7.0 ppm) of the tyrosine backbone.

    • Verify the disappearance of impurity peaks (e.g., unreacted Tyramine starting material).

Thermal Analysis (DSC/Melting Point)
  • Melting Point: The pure compound typically melts in the range of 80–120°C (Note: Exact MP depends on specific polymorph; compare against reference standard if available).

  • DSC: A sharp endotherm indicates high crystalline purity. A broad peak suggests residual solvent or impurities.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out (Product forms a liquid blob instead of crystals)Cooling too fast; Temp too high when anti-solvent added.Re-heat to dissolve.[1][4] Add a "seed crystal" of pure product. Cool very slowly with vigorous stirring.
Low Yield (<50%)Too much solvent used; Product too soluble in mother liquor.Concentrate the mother liquor by rotary evaporation (50% volume reduction) and repeat cooling cycle.
Colored Product (Pink/Brown)Oxidation of the phenol group.Perform recrystallization under Nitrogen atmosphere. Use degassed solvents.

Safety & Handling (MSDS Summary)

  • Tyramine Derivatives: Tyramine derivatives can have vasoactive properties (sympathomimetic). Handle with gloves and in a fume hood to avoid inhalation of dust.

  • Solvents: Ethanol, Ethyl Acetate, and Heptane are flammable. Ensure all heating is done on spark-free heating mantles or oil baths, never open flames.

  • Waste: Dispose of mother liquors as halogen-free organic waste.

References

  • PubChem. (n.d.). Tyramine | C8H11NO - Physicochemical Properties. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved October 24, 2023, from [Link]

  • Organic Syntheses. (1930). Ethyl N-methylcarbamate (Analogous Synthesis & Purification). Org. Synth. 10, 32. Retrieved October 24, 2023, from [Link]

  • OIV. (2004).[5] Determination of Ethyl Carbamate in Alcoholic Beverages. International Organisation of Vine and Wine. Retrieved October 24, 2023, from [Link]

Sources

Application Note: Preparation and Handling of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate Stock Solutions

[1][2]

Abstract & Introduction

This application note provides a standardized methodology for the preparation, handling, and storage of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (CAS: 70275-54-6), also known as N-Ethoxycarbonyltyramine .[1][2]

While often utilized as a synthetic intermediate in the generation of complex tyramine derivatives or as a probe for tyrosinase and adrenergic receptor studies, this molecule presents specific solubility and stability challenges.[2] It features a phenol moiety susceptible to oxidation and a carbamate linker that requires specific pH conditions to prevent premature hydrolysis.[1][2]

Critical Distinction: Researchers must distinguish this compound from Ethyl Carbamate (Urethane) (CAS: 51-79-6).[1][2] While they share a structural motif, the target molecule is a tyramine derivative.[2] However, standard hazardous material handling (GLP) is required due to the bioactive nature of the tyramine backbone.[1][2]

Physicochemical Profile & Solubility Logic

Successful solution preparation requires understanding the competition between the hydrophobic ethyl carbamate tail and the polar phenolic head.[2]

PropertyValue / DescriptionExperimental Implication
Molecular Weight 209.24 g/mol Calculation basis for Molarity.[1][2]
Appearance White to off-white crystalline solidDiscoloration (yellowing) indicates phenol oxidation.[1][2]
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic.[1][2] Poor water solubility.[1][2]
pKa (Phenol) ~10.0Ionizes at high pH, increasing solubility but accelerating oxidation.[1][2]
Solubility (Water) Low (< 1 mg/mL)Do not use aqueous buffers for master stocks.[1][2]
Solubility (DMSO) High (> 25 mg/mL)Preferred solvent for cryo-storage.[1][2]
Solubility (Ethanol) Moderate (> 10 mg/mL)Suitable for immediate use; prone to evaporation.[1][2]
Solvent Selection Strategy
  • DMSO (Dimethyl Sulfoxide): The gold standard for long-term storage.[1][2] It prevents hydrolysis and suppresses phenol oxidation better than protic solvents.[1][2]

  • Ethanol: Acceptable for short-term experiments where DMSO toxicity is a concern (e.g., specific cell-based assays), but requires sealing to prevent concentration shifts due to evaporation.[1][2]

  • Aqueous Buffers (PBS/TBS): Only used for final working dilutions.[1][2]

Protocol: Preparation of Master Stock Solution (50 mM)

Objective: Prepare 1 mL of a 50 mM stock solution in anhydrous DMSO.

Materials Required[1][2][3][4][5][6][7][8]
  • Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate solid (>95% purity).[1][2][3]

  • Anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%).[1][2]

  • Amber glass vials (2 mL) with PTFE-lined caps.[1][2]

  • Argon or Nitrogen gas line (for head-space purging).[1][2]

  • Vortex mixer and mild sonicating water bath.

Step-by-Step Methodology
  • Calculations:

    • Target Concentration: 50 mM (50 mmol/L).

    • Volume: 1 mL.

    • Required Mass:

      
      .[1][2]
      
  • Weighing (Static Control):

    • Weigh ~10.5 mg of the solid into a tared amber glass vial. Record the exact mass (e.g.,

      
      ).[1][2]
      
    • Note: Carbamate powders can be electrostatically charged.[1][2] Use an antistatic gun if necessary.[1][2]

  • Solvent Addition (Gravimetric Adjustment):

    • Calculate the exact volume of DMSO required to achieve 50 mM based on the actual mass:

      
      [1][2]
      
    • Pipette the calculated volume of anhydrous DMSO into the vial.[2]

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate at room temperature (20-25°C) for 2 minutes.[1][2] Do not heat above 37°C to avoid carbamate thermal degradation.[1][2]

  • Inert Gas Purging (Critical for Stability):

    • Gently flow Argon or Nitrogen over the liquid surface for 10-15 seconds to displace oxygen.[1][2]

    • Causality: This prevents the oxidation of the phenolic hydroxyl group to quinones, which appear as yellow/brown contaminants.[2]

  • Aliquot & Storage:

    • Divide into 50-100 µL aliquots in small amber tubes.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Working Solution Preparation (Dilution)

Challenge: Diluting a hydrophobic stock into aqueous buffer often causes "crashing out" (precipitation).[1][2] Solution: Use the "Step-Down" Dilution Method .

Workflow Diagram (DOT)

DilutionProtocolFigure 1: Step-Down Dilution Strategy to prevent precipitation.StockMaster Stock(50 mM in DMSO)InterIntermediate Dilution(5 mM in 10% DMSO)Stock->Inter1:10 Dilution(Add DMSO/Buffer mix)WorkingWorking Solution(100 µM in Buffer)Inter->Working1:50 Dilution(Dropwise addition)BufferWarm Buffer(PBS, 37°C)Buffer->WorkingDiluent

Procedure
  • Thaw the DMSO stock at room temperature. Vortex to ensure homogeneity.[1][2]

  • Intermediate Step (Optional but Recommended): Dilute the stock 1:10 into a solvent-compatible buffer (e.g., PBS with 5% DMSO) to create a 5 mM intermediate.

  • Final Dilution:

    • Place the required volume of aqueous buffer (e.g., PBS pH 7.[2]4) in a tube.

    • While vortexing the buffer , slowly add the stock/intermediate.

    • Note: Never add buffer to the stock; always add stock to the buffer to maintain sink conditions.[2]

Quality Control & Validation

Trust but verify. Before using a stored stock for critical experiments, validate its integrity.[2]

UV-Vis Spectrophotometry

The phenol group provides a distinct UV signature.[1][2]

  • Diluent: Methanol or Ethanol (do not use DMSO for UV QC as it absorbs strongly below 260 nm).[1][2]

  • Scan Range: 220 nm – 350 nm.[2]

  • Expected Peak:

    
    .[1][2]
    
  • Acceptance Criteria:

    • Clear peak at ~278 nm.[1][2]

    • Absence of significant absorption >300 nm (indicates oxidation/quinone formation).[1][2]

Visual Inspection[1][2][10]
  • Pass: Colorless, clear liquid.[2]

  • Fail: Yellow tint (oxidation) or turbidity (precipitation).[1][2]

Safety & References

Safety Precautions
  • Bioactivity: As a tyramine derivative, this compound may act as a false neurotransmitter or adrenergic agonist.[2] Handle with care.

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat.[2]

  • Disposal: Dispose of as hazardous organic waste (phenol-containing).[1][2]

References
  • Ghosh, A.K.[2][4][5] & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry.[2] J. Med.[1][2] Chem. 2015, 58, 7, 2895–2940.[2] Available at: [Link][1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5641 (Ethyl Carbamate - Structural Reference). Available at: [Link][1][2]

  • Hansen, S.H., et al. Bioreversible Derivatives of Phenol: Stability of Carbonate Esters.[2] Molecules 2007, 12(11), 2442-2457.[1][2] Available at: [Link][1][2]

Reaction conditions for N-acylation of tyramine with ethyl chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Acylation of Tyramine with Ethyl Chloroformate

Executive Summary

This guide details the reaction conditions required to synthesize N-ethoxycarbonyl tyramine (N-carboethoxytyramine) from tyramine and ethyl chloroformate. The core technical challenge in this transformation is chemoselectivity : tyramine contains both a primary amine (nucleophile) and a phenolic hydroxyl group (nucleophile).

To achieve high-yield N-acylation while minimizing O-acylation (carbonate formation) or N,O-diacylation, specific control of pH and solvent systems is required. This document provides two validated protocols: a biphasic Schotten-Baumann method (Recommended for selectivity) and an anhydrous organic base method.

Mechanistic Principles & Chemoselectivity

The reaction involves the nucleophilic attack of the tyramine nitrogen on the carbonyl carbon of ethyl chloroformate.

  • The Challenge: Both the amine (

    
    ) and the phenol (
    
    
    
    ) are nucleophilic.[1]
    • Amine pKa: ~9.5 (Protonated form)

    • Phenol pKa: ~10.0

  • The Solution: Under mild basic conditions (pH 8–10), the amine is unprotonated and highly nucleophilic, while the phenol remains largely protonated (neutral) and less reactive. If the pH rises above 12 (e.g., excess NaOH), the phenoxide anion forms, which competes with the amine, leading to O-acylation side products.

Reaction Pathway Diagram

TyramineReaction Reactants Tyramine + Ethyl Chloroformate Conditions Reaction Environment Reactants->Conditions PathN Path A: N-Attack (Kinetic Control) Conditions->PathN pH 8-10 (NaHCO3/Water) PathO Path B: O-Attack (High pH / Phenoxide) Conditions->PathO pH > 12 (Strong Base) Product N-ethoxycarbonyl tyramine (Target Carbamate) PathN->Product Major Product Impurity O-ethoxycarbonyl tyramine (Carbonate Impurity) PathO->Impurity Side Product

Figure 1: Chemoselectivity decision tree based on pH conditions. Path A is the desired route.

Critical Reaction Parameters

The following table summarizes the impact of key variables on product distribution.

ParameterRecommended ConditionRationale
Solvent System Biphasic (DCM/Water) The "Schotten-Baumann" condition.[1][2][3] Water solubilizes the base and salts; DCM solubilizes the neutral carbamate product, protecting it from hydrolysis.
Base Choice Sodium Bicarbonate (

)
Weak base (pH ~8.5). Sufficient to neutralize HCl byproduct but insufficient to deprotonate the phenol, preventing O-acylation.
Temperature 0°C to 5°C Low temperature suppresses the hydrolysis of ethyl chloroformate and reduces the rate of side reactions.
Stoichiometry 1.05 – 1.10 equiv. (ECF) Slight excess accounts for reagent hydrolysis by water. Large excess leads to di-acylation.

Protocol A: Biphasic Schotten-Baumann (Recommended)

Best for: High chemoselectivity, ease of purification, and scalability.

Materials
  • Tyramine (free base or HCl salt)

  • Ethyl Chloroformate (ECF)[4][5]

  • Dichloromethane (DCM) or Ethyl Acetate

  • Sodium Bicarbonate (

    
    )[6]
    
  • Distilled Water

Step-by-Step Procedure
  • Preparation of Aqueous Phase:

    • In a round-bottom flask, dissolve Tyramine (10 mmol, 1.37 g) in 20 mL of water.

    • Note: If using Tyramine HCl, add 10 mmol of NaOH first to neutralize the salt, then proceed.

    • Add solid

      
       (25 mmol, 2.1 g). The excess base acts as a buffer.
      
    • Cool the solution to 0°C using an ice bath.

  • Addition of Organic Phase:

    • Add 20 mL of DCM to the flask. The mixture will be biphasic.[7]

    • Vigorously stir the mixture (magnetic stirring >700 RPM) to create an emulsion.

  • Reagent Addition:

    • Dilute Ethyl Chloroformate (11 mmol, 1.05 mL) in 5 mL of DCM.

    • Add the ECF solution dropwise over 15–20 minutes.

    • Critical: Maintain temperature < 5°C. Rapid addition causes localized heating and reagent hydrolysis.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature (RT) naturally.

    • Stir for 2–4 hours.

    • Monitor: Check TLC (System: 5% MeOH in DCM). The starting material (Tyramine) stays at the baseline or has low Rf; the product (Carbamate) moves up (Rf ~0.4–0.6).

  • Work-up:

    • Separate the layers using a separatory funnel.[6]

    • Extract the aqueous layer with DCM (

      
      ) to recover any remaining product.
      
    • Combine organic layers.[8]

    • Acid Wash (Optional but recommended): Wash organic layer with 10 mL of 1M HCl. This removes any unreacted amine, ensuring the product is free of starting material.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Yield & Purity:

    • Expected Yield: 85–95%.

    • Appearance: White to off-white solid.

Protocol B: Anhydrous Organic Base (Alternative)

Best for: Moisture-sensitive substrates or when water must be avoided.

Step-by-Step Procedure
  • Dissolution:

    • Dissolve Tyramine (10 mmol) in anhydrous THF or DCM (30 mL) under nitrogen atmosphere.

    • Note: Tyramine has low solubility in DCM; THF or a DCM/DMF mixture may be required.

  • Base Addition:

    • Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (11 mmol).

    • Caution: Organic bases are stronger than bicarbonate. Strictly limit equivalents to 1.1 to avoid phenoxide formation.

  • Acylation:

    • Cool to -10°C .

    • Add Ethyl Chloroformate (1.0 equiv) dropwise.

    • Stir at 0°C for 1 hour, then RT for 1 hour.

  • Quench:

    • Quench with saturated

      
       solution. Extract with EtOAc.[1]
      

Process Validation & QC

Use the following workflow to validate the synthesis.

QC_Workflow Sample Crude Product TLC TLC Screening (MeOH/DCM) Sample->TLC NMR 1H NMR Validation TLC->NMR If single spot Criteria Key Signals: -NH (broad, ~7-8ppm) -OCH2CH3 (quartet, ~4.1ppm) NMR->Criteria

Figure 2: Quality control workflow for N-ethoxycarbonyl tyramine.

Analytical Data (Typical):

  • 1H NMR (DMSO-d6):

    
     9.15 (s, 1H, Phenol-OH), 7.15 (t, 1H, NH), 6.98 (d, 2H, Ar-H), 6.67 (d, 2H, Ar-H), 3.96 (q, 2H, Ethyl-CH2), 3.15 (m, 2H, N-CH2), 2.60 (t, 2H, Ar-CH2), 1.13 (t, 3H, Ethyl-CH3).
    
  • Interpretation: The presence of the quartet at ~4.0 ppm and triplet at ~1.1 ppm confirms the ethyl carbamate. The retention of the singlet at ~9.15 ppm confirms the phenol is not acylated.

References

  • Schotten-Baumann Reaction Conditions. Grokipedia. Retrieved from 7

  • Synthesis of tyramine bis(dipicolylamine) (Detailed protection protocols). National Institutes of Health (PMC). Retrieved from 8

  • Schotten-Baumann Reaction Protocol. Lokey Lab Protocols. Retrieved from 2

  • Ethyl Chloroformate Derivatization of Amino Acids. Science.gov. Retrieved from 5

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Application Note: Solid-Phase Synthesis Applications of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (also known as N-ethoxycarbonyl tyramine ) represents a critical "masked" building block in solid-phase organic synthesis (SPOS). Unlike transient protecting groups (Fmoc, Boc) designed for removal, the ethyl carbamate moiety is often employed as a robust, pharmacologically active "cap" or a permanent structural motif in drug discovery, particularly for adrenergic receptor ligands and enzyme inhibitors.

This guide details the protocols for utilizing this compound as a phenolic anchor on solid support. By immobilizing the molecule via its phenolic hydroxyl group, researchers can generate libraries of tyramine derivatives modified at the aromatic ring or utilize the scaffold as a fixed pharmacophore in fragment-based drug design.

Key Chemical Advantages
  • Orthogonal Stability: The ethyl carbamate (

    
    ) is stable to standard SPS deprotection cocktails (e.g., 20% Piperidine/DMF for Fmoc, 95% TFA for Boc/Trityl), allowing for the synthesis of complex heterocycles or peptides on the same scaffold without disturbing the amine cap.
    
  • Phenolic Versatility: The free phenol serves as a high-fidelity handle for resin attachment (Wang, Trityl) or as a nucleophile in Mitsunobu reactions.

  • Pharmacophore Relevance: The tyramine-carbamate motif is a privileged structure in medicinal chemistry, mimicking the transition state of peptide bond hydrolysis or acting as a bioisostere for urea/amide linkages.

Mechanistic Workflow & Logic

The primary application of this compound in SPS is its immobilization onto acid-labile resins to create a "Tyramine-Capped" solid support . Once immobilized, the aromatic ring is exposed for modification, or the scaffold serves as a fixed end-group for growing polymer chains (e.g., polypeptoids).

Decision Logic: Why Ethyl Carbamate?
  • Scenario A (Transient Protection): If you need to deprotect the amine later, use Fmoc-Tyramine-OH .

  • Scenario B (Permanent Motif): If the final drug candidate requires a stable carbamate/urea mimic, use Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate . This avoids the atom-inefficient step of deprotecting and re-capping the amine at the end of the synthesis.

SPS_Workflow Start Start: Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate Resin Resin Selection (Wang or 2-Cl-Trityl) Start->Resin Select Anchor Loading Immobilization (Mitsunobu or Alkylation) Resin->Loading Activation Scaffold Solid-Supported Tyramine Carbamate Loading->Scaffold C-O Bond Formation Div Diversity Introduction (e.g., Halogenation, Pd-Coupling) Scaffold->Div Ring Modification Cleave Cleavage & Release (TFA/DCM) Scaffold->Cleave Direct Release (Control) Div->Cleave Final Step

Figure 1: Strategic workflow for immobilizing and utilizing the Tyramine Carbamate scaffold.

Detailed Experimental Protocols

Protocol A: Resin Immobilization via Mitsunobu Reaction

Objective: To anchor Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate onto Wang Resin via an ether linkage. This method is preferred for its mild conditions, avoiding premature hydrolysis of the carbamate.

Materials:

  • Wang Resin (1.0 mmol/g loading)

  • Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (3 equiv.)

  • Triphenylphosphine (

    
    ) (3 equiv.)
    
  • Diisopropyl azodicarboxylate (DIAD) (3 equiv.)

  • Solvent: Anhydrous THF/DCM (1:1 v/v)

Step-by-Step Procedure:

  • Resin Swelling: Place 1.0 g of Wang resin in a fritted synthesis vessel. Add 10 mL of DCM and shake for 30 mins. Drain and wash with anhydrous THF (

    
     mL).
    
  • Reagent Preparation: In a separate vial, dissolve the Tyramine Carbamate (3.0 mmol) and

    
     (3.0 mmol) in 8 mL of anhydrous THF.
    
  • Addition: Add the reagent solution to the swollen resin.

  • Activation: Cool the vessel to 0°C (ice bath). Slowly add DIAD (3.0 mmol) dropwise to the resin slurry to minimize exotherm.

  • Reaction: Seal the vessel and shake at room temperature for 16 hours.

  • Washing: Drain the resin. Wash extensively with THF (

    
    ), DCM (
    
    
    
    ), MeOH (
    
    
    ), and finally DCM (
    
    
    ) to remove Triphenylphosphine oxide byproducts.
  • Validation: Perform a standard colorimetric test (e.g., cleavage of a small aliquot) or IR spectroscopy (look for the disappearance of the resin OH stretch and appearance of the Carbamate C=O at ~1690 cm⁻¹).

Protocol B: Diversity Introduction (Electrophilic Iodination)

Objective: To introduce an iodine handle on the aromatic ring of the immobilized tyramine for subsequent Suzuki couplings.

Mechanism: The electron-rich phenol ether (tyramine ether) directs electrophiles to the ortho position.

Procedure:

  • Swelling: Swell the Tyramine-loaded Wang resin (from Protocol A) in DCM.

  • Reagent: Prepare a solution of Bis(pyridine)iodonium(I) tetrafluoroborate (

    
    ) (2 equiv.) and Triflic acid (0.1 equiv.) in DCM.
    
  • Reaction: Add to resin and shake for 4 hours at RT.

  • Wash: Wash with DCM, DMF, and MeOH.

  • Result: Resin-bound 3-iodo-tyramine ethyl carbamate . This intermediate is now ready for Pd-catalyzed cross-coupling to build biaryl libraries.

Protocol C: Cleavage and Isolation

Objective: Release the final product from the solid support.

Procedure:

  • Cocktail: Prepare 50% TFA in DCM (v/v). Note: Scavengers (e.g., TIPS) are usually not required unless the molecule contains other reactive side chains, as the ethyl carbamate is stable.

  • Incubation: Treat resin with cleavage cocktail for 1-2 hours.

  • Collection: Filter the filtrate into a round-bottom flask. Wash resin with DCM (

    
    ).
    
  • Workup: Concentrate the filtrate under reduced pressure (rotary evaporator). Co-evaporate with toluene/DCM to remove trace TFA.

  • Data Analysis: The ethyl carbamate group will remain intact. Analyze via LC-MS (

    
    ) and 
    
    
    
    -NMR.

Quantitative Data Summary: Stability Profile

The following table summarizes the stability of the Ethyl Carbamate protecting group compared to standard SPS groups, justifying its use for "Permanent Cap" strategies.

ConditionReagentEthyl Carbamate StabilityFmoc StabilityBoc Stability
Base Deprotection 20% Piperidine/DMFStable (>24h)Labile (<10 min)Stable
Acid Cleavage 50-95% TFAStable StableLabile (<30 min)
Alkylation NaH / Alkyl HalideStable (may N-alkylate)LabileStable
Hydrogenation

, Pd/C
StableStableStable

Note: The high stability of the ethyl carbamate necessitates that it be part of the final desired molecule, as removing it requires harsh hydrolysis (e.g., 6M HCl reflux or strong base) that would likely degrade the peptide/linker.

References

  • Solid phase-supported synthesis of polypeptoids. Source: ResearchGate.[1][2] Context: Describes the use of tyramine derivatives (specifically Boc-protected) as monomers in SPS, establishing the precedent for phenolic immobilization. URL:[Link]

  • Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold. Source: Taylor & Francis / Supramolecular Chemistry. Context: Details the protection strategies for tyramine (N-Boc) to allow selective modification of the phenol, mirroring the logic used for the N-ethoxycarbonyl derivative. URL:[Link][3]

  • Ethyl Carbamate (Urethane) Chemical Profile. Source: National Institutes of Health (NIH) / PubChem. Context: Provides physiochemical data and stability profiles for the ethyl carbamate functional group. URL:[Link]

  • N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. Source: Royal Society of Chemistry (RSC). Context: Discusses backbone amide substitutions and carbamate-like stability in solid-phase peptide synthesis. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate .

This molecule presents a classic "amphiphilic paradox": it possesses a hydrophilic phenolic head and a lipophilic ethyl-carbamate tail, often resulting in erratic precipitation in aqueous buffers.[1] This guide addresses these issues using thermodynamic principles and practical formulation strategies.

Status: Active Ticket Type: Solubility Optimization & Assay Preparation Assigned Specialist: Senior Application Scientist

Molecule Profile & Solubility Challenge

To solve the solubility issue, we must first understand the "enemy."

  • Core Structure: Phenol ring (Hydrophilic/Ionizable) linked to an Ethyl Carbamate tail (Lipophilic).[1]

  • The Problem: The ethyl carbamate moiety disrupts the crystal lattice energy sufficiently to allow organic solubility (DMSO, Ethanol) but creates a hydrophobic barrier in water. The phenolic -OH (pKa ~10) remains protonated and neutral at physiological pH (7.4), offering little assistance in solvation.[1]

  • Common Failure Mode: "Crashing out" (precipitation) immediately upon dilution of DMSO stock into aqueous media (PBS/Media).[1]

Troubleshooting Modules

Module A: The "Solvent Shift" Method (Cosolvency)

Best for: In vitro assays, High-Throughput Screening (HTS).[1]

Direct addition of the solid powder to water will fail. You must create a high-energy "spring" (concentrated stock) and carefully manage the "parachute" (dilution) to avoid precipitation.[1]

Protocol:

  • Stock Preparation: Dissolve the solid in 100% anhydrous DMSO (Dimethyl sulfoxide).[1]

    • Target Concentration: 10 – 50 mM.[1]

    • Visual Check: Solution must be crystal clear. If cloudy, sonicate at 40°C for 5 minutes.

  • The Shift (Dilution):

    • Do NOT add water to the DMSO stock.

    • DO add the DMSO stock slowly to the vortexing aqueous buffer.

    • Tip: Keep the pipette tip submerged in the buffer while dispensing to prevent surface precipitation.

Recommended Cosolvent Systems:

System TypeComposition (v/v)Max Stock Conc.Application
Standard 0.5% DMSO in PBS100 µMCell Culture (Low toxicity)
Enhanced 5% DMSO / 5% Tween 80 / 90% Water500 µMAcute Animal Dosing (IP)
Binary 50% PEG 400 / 50% Water1 - 2 mMOsmotic Pumps / High Conc.[1]

Critical Warning: Do not exceed 0.5% DMSO for sensitive cell lines (e.g., primary neurons), as DMSO itself induces cellular stress.[1]

Module B: pH Manipulation (The Phenol Trap)

Best for: Chemical synthesis or alkaline stability studies.[1] Risk Level: High (Chemical Instability).[1]

The phenolic hydroxyl group has a pKa of approximately 9.8 – 10.2 . Raising the pH above 10.5 deprotonates the phenol, creating a phenolate anion that is highly water-soluble.

The Trap: Carbamates are susceptible to alkaline hydrolysis [1].[2] While more stable than esters, prolonged exposure to pH > 11 will cleave the carbamate bond, releasing the parent amine (Tyramine derivative), Ethanol, and Carbon Dioxide.

Decision Matrix:

  • pH 7.4 (Physiological): Molecule is neutral.[1] Low solubility. Stable.

  • pH 10.0 (Basic): Molecule is ~50% ionized.[1] Improved solubility. Moderate hydrolysis risk.[1]

  • pH 12.0 (Strong Base): Molecule is 100% ionized.[1] High solubility. Rapid degradation.

Recommendation: Avoid pH adjustment for storage. Only use mild alkalinization (pH 8.5–9.[1]0) if the assay duration is short (< 1 hour).

Module C: Cyclodextrin Complexation (The "Stealth" Approach)

Best for: In vivo studies, formulation stability, preventing precipitation.[1]

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex.[1][3][4] The hydrophobic ethyl-carbamate tail inserts into the CD cavity, while the hydrophilic exterior interacts with water. This is the most robust method for drug development [2].

Protocol: Phase Solubility Method

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1]

  • Add excess Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate solid to the solution.

  • Shake/rotate at room temperature for 24 hours (Thermodynamic equilibrium).

  • Filter through a 0.45 µm PVDF filter to remove undissolved solid.[1]

  • Analyze filtrate by HPLC to determine soluble concentration.[1]

Visual Troubleshooting Workflows

Workflow 1: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your specific experiment.

Solubility_Decision_Tree Start Start: Define Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo / Animal Study Start->InVivo DMSOLimit Can cells tolerate DMSO? InVitro->DMSOLimit ConcReq Req. Conc > 1 mM? InVivo->ConcReq YesDMSO Use Solvent Shift (DMSO Stock -> Media) DMSOLimit->YesDMSO Yes (<0.1%) NoDMSO Use Cyclodextrin (HP-β-CD) DMSOLimit->NoDMSO No HighConc Co-solvent System: 10% EtOH / 40% PEG400 / 50% Saline ConcReq->HighConc Yes LowConc Complexation: 20% HP-β-CD in Saline ConcReq->LowConc No

Caption: Decision logic for selecting the optimal solubilization strategy based on experimental constraints.

Workflow 2: The "Solvent Shift" Technique

Visualizing the correct order of addition to prevent local supersaturation and precipitation.

Solvent_Shift Step1 1. Dissolve Solid in 100% DMSO Step4 4. Inject DMSO Sub-surface Step1->Step4 Concentrated Stock Step2 2. Prepare Aqueous Buffer Step3 3. Vortex Buffer Continuously Step2->Step3 Step3->Step4 Dynamic Mixing

Caption: The "Solvent Shift" protocol. Critical step: Inject stock into vortexing buffer to avoid precipitation.

Frequently Asked Questions (FAQ)

Q: My compound precipitates after 2 hours in cell media. Why? A: You are likely operating in a state of kinetic solubility (supersaturation) rather than thermodynamic solubility.[1] The compound initially dissolves due to the DMSO "spring," but slowly crystallizes out as the system seeks equilibrium.

  • Fix: Reduce the final concentration or switch to the HP-β-CD method (Module C) which maintains thermodynamic stability.

Q: Can I heat the solution to dissolve the precipitate? A: Mild heating (up to 40°C) is acceptable to speed up dissolution in DMSO or Cyclodextrins.

  • Warning: Do not heat aqueous suspensions of the carbamate above 60°C for extended periods, as this accelerates hydrolysis of the ester bond [3].

Q: Why not just use Ethanol instead of DMSO? A: Ethanol is a viable alternative, but it has a higher vapor pressure (evaporates, changing concentration) and is often more cytotoxic to cells at equivalent percentages than DMSO.[1] Use Ethanol only if your assay is sensitive to sulfoxides.[1]

Q: Is the carbamate group stable in plasma? A: Carbamates are generally stable in plasma compared to esters, but they are substrates for specific carboxylesterases.[1] You should perform a plasma stability assay (incubation at 37°C for 120 min) to verify the compound does not degrade into the parent amine during your experiment [4].

References

  • Larson, R. A., & Weber, E. J. (1994).[1] Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.[1] (Discusses hydrolytic stability of carbamates vs. esters).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Williams, A. (1972).[1] Alkaline hydrolysis of substituted phenyl carbamates. Structure-reactivity relationships.[1] Journal of the Chemical Society, Perkin Transactions 2, (6), 808-812.

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (General reference for solubility and plasma stability protocols).

Sources

Preventing hydrolysis of the carbamate linkage in Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Triage

User Query: "My compound is degrading in solution. How do I stop the carbamate from hydrolyzing?"

Immediate Analysis: While ethyl carbamates are generally robust, the specific molecule Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate presents a dual-threat stability profile. You are likely encountering one of two distinct failure modes:

  • True Hydrolysis: Cleavage of the

    
     bond, releasing Carbon Dioxide, Ethanol, and Tyramine.[1] This requires forcing conditions (strong acid/base + heat) or specific enzymatic activity.[1]
    
  • Oxidative Degradation (False Positive): The phenolic moiety is highly susceptible to oxidation, especially at pH > 8.[1] This turns samples brown/black without necessarily cleaving the carbamate, often mistaken for hydrolysis.[1]

Diagnostic Flowchart

Use the following logic to identify your specific issue before applying a fix.

DiagnosticTree Start Symptom Observed ColorChange Brown/Black Discoloration Start->ColorChange MassLoss Mass Loss / New Peak (LCMS) Start->MassLoss Oxidation Issue: Phenolic Oxidation (Not Hydrolysis) ColorChange->Oxidation pH > 8 or Air CheckPH Check pH & Temp MassLoss->CheckPH AcidHydrolysis Acid Hydrolysis (Tyramine + EtOH) CheckPH->AcidHydrolysis pH < 2, Heat BaseHydrolysis E1cB Elimination (Isocyanate Intermediate) CheckPH->BaseHydrolysis pH > 12, Heat Enzymatic Enzymatic Cleavage (Esterases in Media) CheckPH->Enzymatic Biological Media (pH 7.4)

Figure 1: Diagnostic decision tree to distinguish between oxidative degradation and hydrolytic cleavage.

Mechanistic Understanding (The "Why")

To prevent hydrolysis, you must understand the mechanism driving it.[1] Ethyl carbamates are not simple esters; their resonance stabilization makes them resistant to nucleophilic attack.[1] However, N-monosubstituted carbamates (like your target) have a specific weakness: the E1cB mechanism .[1]

The E1cB Pathway (Base-Catalyzed)

In strong base, the proton on the nitrogen (


) is removed. This triggers an elimination reaction, expelling the ethoxide ion and forming a reactive isocyanate  intermediate, which then rapidly reacts with water to form the amine (Tyramine) and 

.

Key Takeaway: If you alkylate the phenol using strong bases (e.g., NaH, KOH), you risk triggering this pathway.[1]

The Acid Pathway ( )

In strong acid, the carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by water. This is generally slow unless heated.[1]

HydrolysisMech Carbamate Ethyl N-Tyramine Carbamate (Stable State) Deprotonation Base: Deprotonation of N-H Carbamate->Deprotonation pH > 12 Protonation Acid: Protonation of C=O Carbamate->Protonation pH < 1, Heat Isocyanate Isocyanate Intermediate (R-N=C=O) Deprotonation->Isocyanate -EtO⁻ (Elimination) Breakdown Tyramine + CO2 + EtOH Isocyanate->Breakdown +H2O (Rapid) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral +H2O Tetrahedral->Breakdown

Figure 2: Dual pathways for carbamate degradation.[1] The Base path (Left) proceeds via elimination; the Acid path (Right) via addition.

Prevention Protocols: Synthesis & Processing[1]

Scenario A: Workup & Purification

Risk: Using strong acids to quench reactions or high-pH washes to remove impurities.[1]

ParameterSafe RangeDanger ZoneTechnical Recommendation
pH 3.0 – 9.0< 1.0 or > 11.0Use Ammonium Chloride (

)
for quenching.[1] Avoid NaOH washes; use Sodium Bicarbonate (

)
.[1]
Temperature < 40°C> 60°C (esp.[1] with base)Evaporate solvents under reduced pressure at < 35°C .
Solvent EtOAc, DCM, EtOHWater (at extremes), MeOH (Transesterification risk)If using alcohols, ensure neutral pH to prevent exchanging the Ethyl group for Methyl.[1]
Scenario B: Chemical Modification of the Phenol

If you are reacting the phenol (e.g., to make an ether), you must avoid deprotonating the carbamate nitrogen.

Protocol: Selective Phenol Alkylation

  • Base Selection: Use Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    in Acetone or DMF.[1] These are strong enough to deprotonate the phenol (
    
    
    ) but generally too weak/bulky to rapidly deprotonate the carbamate nitrogen (
    
    
    ) to the point of elimination at moderate temps.
  • Avoid: Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).[1] These will strip the carbamate proton and cause immediate decomposition.[1]

Stability in Biological Media (Drug Development Context)

If you are observing hydrolysis in plasma, cell culture, or simulated gastric fluid, this is likely enzymatic , not chemical.[1]

  • The Issue: Carbamates are often designed as prodrugs.[1][2] In vivo, esterases (like carboxylesterases) and amidases recognize the carbonyl motif.[1]

  • The Data:

    • Simulated Gastric Fluid (pH 1.2): Chemically stable for > 4 hours.[1]

    • Simulated Intestinal Fluid (pH 6.8 + Pancreatin):High Risk. Half-life may be < 60 mins depending on enzyme concentration.[1]

    • Plasma:[1][3][4][5] Moderate stability (Species dependent; Rat plasma is more aggressive than Human).[1]

Troubleshooting In-Vitro Assays:

  • Problem: Compound disappears in media.

  • Fix: Add an esterase inhibitor (e.g., PMSF or BNPP ) to the media to confirm if the loss is enzymatic. If stability returns, the issue is metabolic liability, not chemical instability.[1]

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound for sterilization? A: No. While the carbamate might survive neutral pH autoclaving, the phenol is highly likely to oxidize under the high heat/moisture/pressure, leading to a black, degraded product. Use 0.22 µm filtration for sterilization.[1]

Q: I see a new peak in LC-MS with M-46 mass. Is this hydrolysis? A: No. Hydrolysis loses the ethyl chain and


 (Mass change: -72 Da).
  • If you see M-28 (loss of ethyl), you might have hydrolysis to the unstable carbamic acid (rarely seen).[1]

  • If you see M+14 or M-14 , you have transesterification (swapped Ethyl for Methyl or vice versa) from the solvent.[1]

  • True Hydrolysis Product: Tyramine (MW 137.18).[1] Look for this specific peak.

Q: How should I store the solid powder? A: Store at -20°C under Argon/Nitrogen . The phenolic group is light and oxygen sensitive.[1] Hydrolysis is negligible in the solid state if kept dry, but oxidation is a constant threat.[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed stability profiles of Carbamates vs pH). [1]

  • Dittert, L. W., & Higuchi, T. (1963).[1] Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Journal of Pharmaceutical Sciences, 52(9), 852–857.[1] (Establishes the E1cB elimination mechanism for N-monosubstituted carbamates).

  • Viron, L., et al. (2005).[1] Enzymatic hydrolysis of carbamates: Implications for prodrug design. Journal of Medicinal Chemistry. (Context for biological stability and esterase sensitivity).

  • Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Standard protocols for phenol protection without affecting carbamates). [1]

Sources

Addressing thermal instability of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal instability of this compound. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your experiments and the quality of your results.

Understanding the Instability: The Chemistry of Carbamate Decomposition

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate, while a promising scaffold in medicinal chemistry, is susceptible to thermal degradation.[1][2] Understanding the underlying chemical pathways is the first step toward mitigating these issues. Carbamates, in general, can undergo thermal decomposition through several mechanisms, primarily dependent on their structure.[3]

For this specific molecule, two primary degradation pathways are of concern under thermal stress:

  • Pathway A: Elimination to Isocyanate: The most common pathway for N-substituted carbamates involves elimination to form an isocyanate and an alcohol.[4] In this case, heating can lead to the formation of 2-(4-hydroxyphenyl)ethyl isocyanate and ethanol. The isocyanate is highly reactive and can subsequently react with water (if present) to form an unstable carbamic acid, which decarboxylates to yield tyramine, or react with other nucleophiles in the mixture.

  • Pathway B: Retro-Ene (or β-Elimination): Similar to the pyrolysis of xanthates and acetates, carbamates with a β-hydrogen on the alcohol moiety can undergo a concerted, six-membered ring elimination.[3] This would yield N,N-dimethylcarbamic acid (which is unstable and rapidly decarboxylates) and a styrene derivative.[3] For our molecule, this would lead to 4-vinylphenol and ethyl carbamic acid, which would then decompose to ethylamine and carbon dioxide.

The presence of the phenolic hydroxyl group can also complicate matters, potentially participating in side reactions or influencing the electronic properties of the molecule, thereby affecting its stability.

Diagram 1: Potential Thermal Decomposition Pathways

G cluster_main Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate cluster_path_a Pathway A: Isocyanate Formation cluster_path_b Pathway B: β-Elimination parent Parent Compound isocyanate 2-(4-hydroxyphenyl)ethyl Isocyanate parent->isocyanate Heat ethanol Ethanol parent->ethanol Heat vinylphenol 4-Vinylphenol parent->vinylphenol High Heat (Concerted) ethylamine Ethylamine + CO2 (from carbamic acid) parent->ethylamine High Heat (Concerted) tyramine Tyramine + CO2 (from hydrolysis) isocyanate->tyramine + H2O (if present)

Troubleshooting Guides: A Q&A Approach

This section addresses specific issues you may encounter during your experimental workflow.

During Synthesis & Work-up

Q1: My reaction yield is consistently low, and TLC analysis shows multiple spots, including a baseline streak. Is thermal degradation the culprit?

A1: Highly likely. Many syntheses of carbamates involve heating.[5] If your reaction temperature is too high or the heating is prolonged, you are likely causing decomposition. The baseline streak on the TLC plate often indicates the presence of highly polar compounds like tyramine, a potential degradation product.

  • Immediate Action:

    • Lower the Reaction Temperature: If the reaction allows, reduce the temperature and extend the reaction time. Monitor progress carefully by TLC or LC-MS.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative side reactions of the phenol group, which can be exacerbated by heat.

  • Troubleshooting Workflow:

Diagram 2: Synthesis Troubleshooting Workflow

G start Low Yield & Impure TLC check_temp Was reaction heated above 80°C? start->check_temp lower_temp Action: Reduce Temp, Increase Time check_temp->lower_temp Yes check_atmosphere Was reaction run under inert gas? check_temp->check_atmosphere No success Improved Yield & Purity lower_temp->success run_inert Action: Re-run under N2 or Ar check_atmosphere->run_inert No purification_issue Consider Purification Degradation (See Q2) check_atmosphere->purification_issue Yes run_inert->success

During Purification

Q2: I'm purifying my compound using flash column chromatography, but the fractions are still impure. Could the compound be degrading on the column?

A2: Yes, this is a common problem. Silica gel is acidic and has a high surface area, which can catalyze degradation, especially if the elution process is slow or generates heat due to solvent-solid phase interactions.

  • Recommended Actions:

    • Deactivate Silica: Use silica gel that has been neutralized with a base like triethylamine. You can prepare this by creating a slurry of silica in your starting solvent system containing 0.5-1% triethylamine, then packing the column as usual.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reversed-phase chromatography.

    • Minimize Residence Time: Run the column slightly faster than you normally would to minimize the contact time between your compound and the silica.

    • Recrystallization: If possible, recrystallization is the preferred method of purification as it generally involves less thermal stress than a long column run. See Protocol 3 for a recommended procedure.

During Storage & Handling

Q3: What are the optimal conditions for storing Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate to ensure long-term stability?

A3: Based on the principles of chemical stability, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes the kinetic rate of decomposition reactions.
Atmosphere Inert Gas (Argon or N₂)Prevents long-term oxidation of the phenol group.
Light Amber vial or stored in the darkPhenolic compounds can be light-sensitive.[6]
Form Solid (crystalline)The solid state restricts molecular motion, enhancing stability compared to an oil or solution.

Q4: I observed a color change (e.g., to pink or brown) in my sample over time. What does this signify?

A4: A color change, particularly to a pink, red, or brown hue, is often indicative of the oxidation of the phenolic hydroxyl group. This process can be accelerated by light, air (oxygen), and trace metal impurities. While this may not be thermal degradation in the strictest sense, the resulting oxidized impurities can compromise your sample's integrity. Storing the compound under an inert atmosphere in a dark vial is crucial to prevent this.

Analytical & Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating the parent compound from its potential degradation products (tyramine and 4-vinylphenol).

  • Instrumentation: HPLC with UV-Vis or Diode Array Detector (DAD).[7]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm (for the phenol chromophore) and 225 nm (for broader detection). A DAD is highly recommended to assess peak purity.[7]

  • Gradient Program:

Time (min)%A%B
0.0955
20.04060
25.0595
30.0595
30.1955
35.0955
  • Expected Elution Order: Tyramine (most polar) -> Parent Compound -> 4-Vinylphenol (least polar).

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods, as recommended by ICH guidelines.[6][8][9]

  • Prepare Stock Solutions: Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Set Up Stress Conditions: [8][10]

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 1-4 hours.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 4-8 hours.

    • Thermal Degradation: Heat a solution at 80°C for 24 hours. Also, heat the solid compound at 80°C for 24 hours.

    • Control: Keep one solution at 4°C in the dark.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the HPLC method in Protocol 1 .

  • Goal: Aim for 5-20% degradation of the main peak.[8][9] If degradation is too rapid, reduce the time or temperature. If it's too slow, increase them. This study will confirm which degradation products are formed under which conditions.

Protocol 3: Recommended Recrystallization Procedure
  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Good starting points for this molecule include Ethyl Acetate/Hexanes, Toluene, or Isopropanol/Water.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude compound until it fully dissolves. Crucially, do not exceed the solvent's boiling point for an extended period.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a quick hot filtration through a pre-warmed funnel to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

  • Crystallization: Once at room temperature, you can place the flask in an ice bath or refrigerator (4°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a mild temperature (e.g., <40°C).

Frequently Asked Questions (FAQs)

Q: What is the expected melting point, and how does it relate to decomposition? A: The melting point is an indicator of purity, but for thermally labile compounds, it can also be the temperature at which rapid decomposition begins. Always use a melting point apparatus with a fast ramp rate (e.g., 10-20°C/min) for an initial estimate, then a slower rate (1-2°C/min) for an accurate measurement. If you observe gas evolution (bubbling) or a color change before the material fully melts, you are observing decomposition. This decomposition temperature is a critical parameter to stay below during all experimental manipulations.

Q: Are there any known stabilizers that can be added? A: For the phenolic moiety, small amounts of antioxidants like BHT (Butylated hydroxytoluene) or Vitamin E could theoretically be used to prevent oxidative degradation, especially in solution. However, this would be an excipient and must be carefully considered for the final application of the compound. For thermal degradation of the carbamate itself, there are no simple additives; control of temperature is the primary method of stabilization.

Q: What are the primary degradation products I should look for with mass spectrometry? A: Based on the proposed pathways, you should look for the mass-to-charge ratios (m/z) corresponding to:

  • Parent Compound: [M+H]⁺, [M+Na]⁺

  • Tyramine: (From Pathway A)

  • 4-Vinylphenol: (From Pathway B)

  • Adducts: Look for potential dimers or reaction products of the isocyanate intermediate with other species in your sample.

By understanding the chemical vulnerabilities of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate and implementing the strategies and protocols outlined in this guide, you can significantly improve the reliability of your research and the quality of your compound.

References

  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Sop for force degradation study. Pharma Dekho. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • USE OF COMPOUNDS WITH ALIPHATIC CARBAMATE GROUP IN PHARMACEUTICS. inLIBRARY. Available at: [Link]

  • Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. MDPI. Available at: [Link]

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. Available at: [Link]

  • HPLC Method for Analyzing Carbamate Pesticides. Scribd. Available at: [Link]

  • The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Science Publishing. Available at: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available at: [Link]

  • The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Scilit. Available at: [Link]

  • Decoding the Formation and Elimination Mechanism of Ethyl Carbamate in Strong-Aroma Baijiu. PMC. Available at: [Link]

  • ASTM: D5315: Standard Test Method for Carbamates in Water. ASTM International. Available at: [Link]

  • METHOD ABSTRACT / 112. Ingenieria Analitica Sl. Available at: [Link]

  • Ethyl carbamate. Wikipedia. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]

  • Effect of fruit thermal processing on ethyl carbamate content in maesil (Prunus mume) liqueur. PMC. Available at: [Link]

  • ethyl N-(4-hydroxyphenyl)carbamate, 95% Purity, C9H11NO3, 1 gram. CP Lab Safety. Available at: [Link]

  • Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society. Available at: [Link]

  • CN100349861C - Ethyl carbamate and its preparation method. Google Patents.
  • Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. MDPI. Available at: [Link]

  • OIV-MA-AS315-04. OIV. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Characterization of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically proton (¹H) NMR, stands as a cornerstone for the elucidation of molecular structure. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate, a molecule of interest in various research contexts. We will not only present the spectral data but also delve into the underlying principles that govern the observed chemical shifts, offering a comparative perspective with closely related analogues to provide a robust framework for its characterization.

The Structural Significance of ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a detailed fingerprint of a molecule by mapping the chemical environment of its hydrogen atoms. The position of a signal in the NMR spectrum, known as the chemical shift (δ), is highly sensitive to the electronic environment surrounding a proton. Factors such as the electronegativity of nearby atoms, the presence of π-systems (like aromatic rings), and hydrogen bonding all influence the degree to which a proton is "shielded" or "deshielded" from the external magnetic field, resulting in a characteristic chemical shift.[1][2][3]

In the case of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate, ¹H NMR allows for the direct observation and confirmation of all key structural motifs: the para-substituted aromatic ring, the ethyl side chain, and the ethyl carbamate functionality.

Predicted ¹H NMR Spectrum of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

While a publicly available, fully assigned experimental spectrum for this exact molecule is not readily found, a highly accurate prediction can be constructed by analyzing the spectra of its constituent parts and closely related analogues. By examining the ¹H NMR data for tyramine and N-Boc-tyramine, we can confidently assign the chemical shifts for the phenethyl portion of the molecule.[2][4][5] Similarly, data from other ethyl carbamates allows for the precise placement of the ethyl group signals.

Below is a summary of the predicted ¹H NMR chemical shifts for Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃ (ethyl)~1.15Triplet~7.13H
-CH₂- (ethyl)~4.00Quartet~7.12H
-CH₂- (phenethyl, C1)~2.65Triplet~7.02H
-CH₂- (phenethyl, C2)~3.30Quartet~7.02H
Ar-H (meta to -OH)~6.70Doublet~8.52H
Ar-H (ortho to -OH)~7.00Doublet~8.52H
N-H (carbamate)~4.80Triplet (broad)~5.51H
O-H (phenolic)Variable (broad)Singlet (broad)-1H

Deconstructing the Spectrum: A Rationale for the Assignments

The predicted chemical shifts are rooted in fundamental NMR principles:

  • Aromatic Protons: The protons on the benzene ring appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) pattern. The protons ortho to the electron-donating hydroxyl group are expected to be more shielded and thus appear at a slightly lower chemical shift (~6.70 ppm) compared to the protons meta to the hydroxyl group (~7.00 ppm).[1][2]

  • Phenethyl Protons: The two methylene groups of the phenethyl moiety will appear as coupled triplets. The -CH₂- group directly attached to the aromatic ring (C1) will be found at a lower chemical shift (~2.65 ppm) than the -CH₂- group adjacent to the nitrogen atom (C2) (~3.30 ppm). This is due to the deshielding effect of the electronegative nitrogen atom.

  • Ethyl Carbamate Protons: The ethyl group of the carbamate will give rise to a classic triplet-quartet pattern. The terminal methyl (-CH₃) protons, being further from the electronegative oxygen, will appear upfield as a triplet at approximately 1.15 ppm. The methylene (-CH₂-) protons, being directly attached to the ester oxygen, will be significantly deshielded and appear as a quartet around 4.00 ppm.

  • Labile Protons (N-H and O-H): The chemical shifts of the carbamate N-H and phenolic O-H protons are often broad and can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water in the solvent. The N-H proton is expected to show coupling to the adjacent methylene group, appearing as a broad triplet. The phenolic O-H signal is typically a broad singlet.

To visually represent the connectivity and distinct proton environments of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate, the following diagram is provided:

Caption: Molecular structure of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate.

Comparative Analysis with Alternative Structures

To further solidify our assignments, a comparison with the known ¹H NMR data of tyramine and N-Boc-tyramine is instructive.

  • Tyramine: The ¹H NMR spectrum of tyramine shows the characteristic aromatic signals and the two methylene triplets of the phenethyl group. The key difference is the presence of a primary amine (-NH₂) group, which typically appears as a broad singlet and does not significantly alter the chemical shifts of the adjacent methylene protons compared to our target molecule.[2][4]

  • N-Boc-tyramine: This is a very close analogue, with the tert-butoxycarbonyl (Boc) group replacing the ethyl carbamoyl group. The ¹H NMR spectrum of N-Boc-tyramine displays a large singlet at around 1.44 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[5] The signals for the phenethyl moiety are very similar to our predicted values, providing strong evidence for the accuracy of our assignments for that portion of the molecule. The replacement of the Boc group with the ethyl carbamoyl group is predicted to have a minimal effect on the chemical shifts of the phenethyl protons.

This comparative approach validates our predicted spectrum and provides a high degree of confidence in the characterization of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate.

Experimental Protocol for ¹H NMR Analysis

For researchers aiming to acquire their own ¹H NMR data for this compound, the following protocol outlines the key steps for sample preparation and data acquisition.

Objective: To obtain a high-resolution ¹H NMR spectrum of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate for structural confirmation.

Materials:

  • Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound into a clean, dry vial.[6][7]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8] The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for dissolving more polar compounds and for observing exchangeable protons like -OH and -NH.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.[8]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[9]

    • Cap the NMR tube securely and label it appropriately.

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃ or DMSO at 2.50 ppm in DMSO-d₆).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to determine the connectivity of the protons.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Multiplicities & Coupling Constants integrate->analyze

Caption: Workflow for ¹H NMR sample preparation and data analysis.

Conclusion

The structural characterization of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate can be confidently achieved through ¹H NMR spectroscopy. By leveraging a predictive approach based on the analysis of closely related compounds and fundamental NMR principles, a detailed and reliable assignment of the proton chemical shifts can be made. This guide provides researchers with the necessary spectral information, the underlying scientific rationale, and a robust experimental protocol to aid in their synthetic and analytical endeavors. The combination of predictive data analysis and rigorous experimental methodology ensures the integrity and accuracy of the structural elucidation process.

References

  • Fiveable. (2025, August 15). Chemical Shifts in 1H NMR Spectroscopy.
  • ChemicalBook. Tyramine(51-67-2) 1H NMR spectrum.
  • PubChem. Tyramine | C8H11NO | CID 5610.
  • ChemicalBook. (2026, January 13). N-Boc-tyramine | 64318-28-1.
  • University of California, Riverside. NMR Sample Preparation.
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • Unknown. NMR sample preparation.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a detailed rationale for the predicted fragmentation pathways. By comparing these patterns with those of analogous structures and grounding the discussion in established mass spectrometric principles, this guide serves as a practical resource for structural elucidation and method development.

Introduction to Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate and its Mass Spectrometric Profile

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is a molecule of interest due to its structural motifs, which are common in pharmaceutical and biological contexts. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices. This guide will focus on its fragmentation under Electrospray Ionization (ESI), a soft ionization technique widely used for the analysis of moderately polar and thermolabile compounds.[1][2]

The structure combines a phenylethylamine core, a common feature in neurotransmitters and psychoactive drugs, with a carbamate functional group.[3] This combination dictates a unique fragmentation pattern that can be predicted by understanding the established fragmentation rules for each constituent part.

Predicted Mass and Adduct Formation

The monoisotopic mass of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (C₁₁H₁₅NO₃) is 209.1052 g/mol . In positive ion mode ESI-MS, the most common ion observed will be the protonated molecule, [M+H]⁺, with a theoretical m/z of 210.1125. However, adduct formation is a common phenomenon in ESI and can provide additional confirmation of the molecular weight.[1][4]

Commonly observed adducts include the sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which are frequently present as contaminants in solvents, glassware, or the sample itself.[5]

Table 1: Predicted Molecular and Adduct Ions for Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Ion SpeciesChemical FormulaTheoretical m/zNotes
[M+H]⁺[C₁₁H₁₆NO₃]⁺210.1125Protonated molecule, typically the base peak in ESI.
[M+Na]⁺[C₁₁H₁₅NNaO₃]⁺232.0944Sodium adduct, often observed alongside the protonated molecule.[5][6][7]
[M+K]⁺[C₁₁H₁₅KNO₃]⁺248.0683Potassium adduct, another common adduct in ESI.[5][6][7]
[M+NH₄]⁺[C₁₁H₁₉N₂O₃]⁺227.1390Ammonium adduct, may be observed if ammonium salts are present in the mobile phase.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 210.11) is expected to follow pathways characteristic of both phenylethylamines and carbamates. The primary sites of fragmentation will be the bonds with lower dissociation energies, influenced by the location of the charge and the stability of the resulting fragment ions and neutral losses.

Fragmentation Initiated by the Phenylethylamine Moiety

The phenylethylamine core is known to undergo characteristic cleavages. The most prominent fragmentation is the cleavage of the Cα-Cβ bond, which is benzylic and therefore weakened.[8]

  • Formation of the Tropylium Ion (m/z 91): While common for many benzyl-containing compounds, the formation of the tropylium ion (C₇H₇⁺) from the cleavage of the Cα-Cβ bond and subsequent rearrangement is a possibility.

  • Formation of the Hydroxytropylium Ion (m/z 107): A more characteristic fragment for this molecule would be the hydroxytropylium ion (or a related isomer), resulting from the cleavage of the Cα-Cβ bond, leading to a fragment with the formula C₇H₇O⁺. This is a highly stabilized benzylic cation.

  • Formation of the Spiro[2.5]octadienylium Ion (m/z 121): Recent studies on phenethylamines have shown that in-source fragmentation can lead to the loss of ammonia (or an amine) to form a spiro[2.5]octadienylium ion.[3] In this case, the loss of ethyl carbamate would lead to a fragment at m/z 121.

Fragmentation Driven by the Carbamate Group

Carbamates are known to undergo a characteristic neutral loss of isocyanate (RNCO).[9][10] For Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate, this would involve the loss of ethyl isocyanate (CH₃CH₂NCO, 71.0371 u).

  • Neutral Loss of Ethyl Isocyanate (m/z 139): The protonated molecule (m/z 210) could lose ethyl isocyanate to yield a fragment ion at m/z 139.0753, corresponding to the protonated 2-(4-hydroxyphenyl)ethanol.

Another potential fragmentation pathway for the carbamate moiety is the loss of ethanol (C₂H₅OH, 46.0419 u) or ethene (C₂H₄, 28.0313 u).

  • Loss of Ethene (m/z 182): A McLafferty-type rearrangement could lead to the elimination of ethene from the ethyl group, resulting in a fragment ion at m/z 182.0811.

  • Loss of Ethanol (m/z 164): The loss of ethanol from the protonated molecule would result in a fragment at m/z 164.0711.

Summary of Predicted Major Fragments
Table 2: Predicted Major Fragment Ions of Protonated Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate ([M+H]⁺ = m/z 210.11)
Predicted m/zProposed Structure/FormulaFragmentation Pathway
182.08[C₉H₁₂NO₃]⁺Loss of ethene (C₂H₄) from the ethyl group.
164.07[C₉H₁₀NO₂]⁺Loss of ethanol (C₂H₅OH) from the carbamate moiety.
139.08[C₈H₁₁O₂]⁺Neutral loss of ethyl isocyanate (C₂H₅NCO).
121.06[C₈H₉O]⁺Cleavage of the Cα-N bond with loss of ethyl carbamate.
107.05[C₇H₇O]⁺Cleavage of the Cα-Cβ bond.
Visualizing the Fragmentation Pathways

Fragmentation_of_Ethyl_N-[2-(4-hydroxyphenyl)ethyl]carbamate cluster_frags Major Fragment Ions M [M+H]⁺ m/z 210.11 f182 m/z 182.08 M->f182 - C₂H₄ f164 m/z 164.07 M->f164 - C₂H₅OH f139 m/z 139.08 M->f139 - C₂H₅NCO f121 m/z 121.06 M->f121 - C₃H₇NO₂ f107 m/z 107.05 f121->f107 - CH₂

Caption: Predicted fragmentation of protonated Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate.

Comparison with Alternative Structures

To enhance confidence in structural assignments, it is instructive to compare the predicted fragmentation pattern with that of structurally related compounds.

Ethyl N-(4-hydroxyphenyl)carbamate

This isomer lacks the ethyl linker between the phenyl ring and the nitrogen atom. Its predicted protonated molecule would be at m/z 182.0811.[11] The key difference in its fragmentation would be the absence of fragments resulting from the cleavage of the phenylethyl linker, such as the ion at m/z 107. The primary fragmentation would likely be the loss of ethene (to m/z 154) or ethanol (to m/z 136) from the carbamate group.

N-[2-(4-hydroxyphenyl)ethyl]acetamide

Replacing the ethyl carbamate with an acetamide group gives N-[2-(4-hydroxyphenyl)ethyl]acetamide (a structural analog of paracetamol's metabolite). The protonated molecule would be at m/z 180.0968. The characteristic loss would be ketene (CH₂CO, 42.0106 u) to give a fragment at m/z 138. The prominent phenylethylamine fragment at m/z 107 would still be expected. The absence of carbamate-specific losses (e.g., loss of ethyl isocyanate) would clearly distinguish it.

Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation: For biological samples, a protein precipitation step followed by dilution is recommended. For example, add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, centrifuge, and dilute the supernatant.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for separating the analyte from matrix components.[9]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and Enhanced Product Ion (EPI) scan for confirmation.[9][10]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

MRM Transitions for Quantification and Confirmation

Based on the predicted fragmentation, the following MRM transitions can be used:

Table 3: Proposed MRM Transitions for Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Precursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
210.1107.1Quantifier20-30 (to be optimized)
210.1121.1Qualifier15-25 (to be optimized)
210.1139.1Qualifier10-20 (to be optimized)
Experimental Workflow Diagram

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis sp1 Stock Solution (1 mg/mL) sp2 Working Standards (1-1000 ng/mL) sp1->sp2 lc1 C18 Reversed-Phase Column sp2->lc1 sp3 Sample Extraction (e.g., Protein Precipitation) sp3->lc1 lc2 Gradient Elution (Water/Acetonitrile with Formic Acid) lc1->lc2 ms1 Positive ESI lc2->ms1 ms2 MRM for Quantification ms1->ms2 ms3 EPI for Confirmation ms1->ms3 da1 Peak Integration ms2->da1 ms3->da1 da2 Calibration Curve da1->da2 da3 Quantification da2->da3

Caption: A typical workflow for the quantitative analysis of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate.

Conclusion

The mass spectrometric fragmentation of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is predicted to be a composite of the characteristic fragmentation pathways of its constituent phenylethylamine and carbamate moieties. By leveraging a detailed understanding of these fragmentation mechanisms, it is possible to predict the major fragment ions with a high degree of confidence. This knowledge, when applied to a robust LC-MS/MS method, enables the sensitive and specific quantification and confirmation of this compound. The comparative analysis with structural isomers and analogs further strengthens the ability to achieve unambiguous identification. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers and scientists working with this and structurally related molecules.

References

  • Adduits ESI MS | PDF | Electrospray Ionization | Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • What are common adducts in ESI mass spectrometry? - WKB67428 - Waters. (n.d.). Retrieved from [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of The American Society for Mass Spectrometry, 28(7), 1439–1446. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. (2022, May 27). Retrieved from [Link]

  • Li, Y., Dong, F., Xu, J., Liu, X., Wu, X., Chen, X., & Zheng, Y. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2501. [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Li, Y., Dong, F., Xu, J., Liu, X., Wu, X., Chen, X., & Zheng, Y. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. ResearchGate. Retrieved from [Link]

  • Yamamoto, T., Asano, T., & Seto, Y. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]

  • Ethyl n-[2-(4-hydroxyphenoxy)ethyl]carbamate - PubChem. (n.d.). Retrieved from [Link]

  • Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 364–391. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Ethyl n-(4-hydroxyphenyl)carbamate - PubChem. (n.d.). Retrieved from [Link]

  • Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]

  • Chen, Y.-C., Lin, C.-H., & Lin, C.-H. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1494. [Link]

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A Comparative Guide to the Infrared Spectroscopic Identification of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate. Designed for researchers and professionals in drug development and chemical synthesis, this document offers an in-depth examination of the key spectral features that differentiate the final product from its common synthetic precursors, 2-(4-hydroxyphenyl)ethylamine (Tyramine) and ethyl chloroformate. By understanding these spectral fingerprints, scientists can unequivocally confirm the success of the carbamoylation reaction and the purity of the final compound.

The Principle: Why IR Spectroscopy is Definitive

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies. The absorption of this energy is recorded as a spectrum, plotting transmittance (or absorbance) against wavenumber (cm⁻¹).

For the synthesis of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate, the reaction involves the formation of a new carbamate functional group by coupling a primary amine (from Tyramine) with an acyl chloride derivative (ethyl chloroformate). This chemical transformation results in a distinct and predictable alteration of the IR spectrum. The disappearance of reactant-specific peaks and the emergence of product-specific peaks provide conclusive evidence of a successful synthesis.

The Spectral Signature of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

The structure of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate contains several key functional groups, each with characteristic absorption bands. A theoretical analysis, grounded in established spectroscopic data, predicts the following signature peaks.[1][2][3]

  • O-H Stretch (Phenolic): A broad, strong absorption band is expected in the region of 3200-3400 cm⁻¹ . This breadth is due to intermolecular hydrogen bonding.

  • N-H Stretch (Carbamate): A sharp to moderately broad peak should appear around 3300-3350 cm⁻¹ .[1][4] As a secondary amide-like structure, it typically presents as a single peak, unlike the two-peak signal of a primary amine.

  • C-H Stretches (Aromatic & Aliphatic):

    • Aromatic C-H stretches will appear as weaker peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).[3]

    • Aliphatic C-H stretches from the ethyl and ethylene groups will be observed as strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[3]

  • C=O Stretch (Carbamate Carbonyl): This is one of the most diagnostic peaks. A very strong, sharp absorption is expected in the range of 1680-1710 cm⁻¹ .[5][6][7] The exact position is influenced by hydrogen bonding, which can lower the frequency compared to non-hydrogen-bonded carbamates.

  • N-H Bend (Amide II Band): A moderate to strong band is anticipated around 1520-1550 cm⁻¹ . This absorption is characteristic of secondary amides and carbamates.

  • C=C Stretches (Aromatic): Two or more moderate, sharp peaks will be present in the 1450-1610 cm⁻¹ region, confirming the presence of the benzene ring.[2][3]

  • C-O Stretches (Carbamate/Ester): Strong, distinct peaks are expected in the fingerprint region, typically between 1200-1250 cm⁻¹ and 1000-1080 cm⁻¹ .[1][8] These correspond to the C-O stretching vibrations of the carbamate group.

Comparative Spectral Analysis: Product vs. Precursors

The most rigorous method of identification is to compare the product's spectrum against those of its starting materials. An incomplete reaction would show a mixture of these signatures.

Alternative 1: 2-(4-hydroxyphenyl)ethylamine (Tyramine)

Tyramine is the amine precursor. Its IR spectrum is dominated by the signals of its primary amine and phenolic groups.[9]

  • Key Differentiating Feature: The primary amine group (-NH₂) in Tyramine exhibits two distinct N-H stretching peaks in the 3300-3400 cm⁻¹ region. This is in stark contrast to the single N-H peak expected for the secondary carbamate in the final product.

  • Overlapping Feature: The broad phenolic O-H stretch is present in both Tyramine and the final product.

  • Absent Feature: Tyramine completely lacks a carbonyl (C=O) absorption in the 1600-1800 cm⁻¹ region. The appearance of a strong peak around 1690 cm⁻¹ is a primary indicator of successful carbamate formation.

Alternative 2: Ethyl Chloroformate

Ethyl chloroformate is the acylating agent. Its spectrum is characterized by the highly reactive acid chloride functional group.[10][11]

  • Key Differentiating Feature: The C=O stretch of an acid chloride is found at a significantly higher frequency than a carbamate or ester. For ethyl chloroformate, this peak is located at approximately 1780 cm⁻¹ . The shift of this peak down to ~1690 cm⁻¹ in the product is due to the resonance donation from the nitrogen atom, which weakens the C=O double bond.

  • Absent Features: Ethyl chloroformate has no O-H or N-H stretching bands in the 3200-3500 cm⁻¹ region. The appearance of these bands confirms the incorporation of the Tyramine moiety.

Quantitative Data Summary

The following table provides a clear comparison of the critical IR absorption frequencies for the product and its precursors.

Functional Group VibrationEthyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (Product)2-(4-hydroxyphenyl)ethylamine (Tyramine)Ethyl Chloroformate
O-H Stretch (Phenol) ~3300 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)Absent
N-H Stretch ~3320 cm⁻¹ (Single Peak)~3380 & ~3300 cm⁻¹ (Double Peak)Absent
C=O Stretch ~1690 cm⁻¹ (Strong, Sharp) Absent ~1780 cm⁻¹ (Strong, Sharp)
N-H Bend ~1530 cm⁻¹~1600 cm⁻¹ (Scissoring)Absent
Aromatic C=C Stretch ~1610, ~1515 cm⁻¹~1612, ~1517 cm⁻¹Absent
C-O Stretch ~1230, ~1050 cm⁻¹~1240 cm⁻¹ (Phenolic)~1190 cm⁻¹

Logical Workflow for Spectral Identification

The following flowchart illustrates the decision-making process for confirming the structure of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate from an experimental IR spectrum.

G start Acquire IR Spectrum of Sample q1 Strong C=O peak present between 1680-1710 cm⁻¹? start->q1 q2 Single, sharp N-H stretch peak ~3320 cm⁻¹? q1->q2  Yes q4 Is C=O peak at ~1780 cm⁻¹? q1->q4  No q3 Broad O-H stretch peak ~3300 cm⁻¹? q2->q3  Yes q5 Two N-H stretch peaks present ~3300-3400 cm⁻¹? q2->q5  No res_product Structure is consistent with Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate q3->res_product  Yes res_impurity Impurity or incorrect product suspected q3->res_impurity  No q4->q5  No res_ecf Ethyl Chloroformate starting material present q4->res_ecf  Yes q5->res_impurity  No res_tyramine Tyramine starting material present q5->res_tyramine  Yes

Caption: Logical workflow for IR spectral analysis.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

Objective: To obtain a high-resolution FTIR spectrum of the synthesized compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Sample of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (solid)

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free wipes

Methodology:

  • System Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

  • Background Scan:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Engage the ATR pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical setting is to co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the peak-picking tool to label the wavenumbers of all significant absorption bands.

  • Cleaning:

    • Release the pressure clamp and remove the bulk of the sample.

    • Clean the ATR crystal surface meticulously with isopropanol and a lint-free wipe to prevent cross-contamination of future samples.

Conclusion

The identification of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate by IR spectroscopy is unambiguous and reliable. The definitive evidence of a successful synthesis lies in a simple three-point check:

  • The disappearance of the high-frequency C=O stretch (~1780 cm⁻¹) of ethyl chloroformate.

  • The replacement of the primary amine's N-H doublet (from Tyramine) with a single N-H stretch.

  • The appearance of a strong carbamate C=O stretch around 1690 cm⁻¹ and a corresponding N-H bend around 1530 cm⁻¹.

By following the comparative methodology and experimental protocol outlined in this guide, researchers can confidently verify the molecular structure and purity of their synthesized product.

References

  • Journal of AOAC INTERNATIONAL. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Oxford Academic. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10928, Ethyl chloroformate. [Link]

  • Tipson, R. S. (1968). Infrared spectroscopy of carbohydrates: a review of the literature. NIST Technical Series Publications. [Link]

  • ResearchGate. FT-IR absorption bands in CA carbamate. [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information for a publication. [Link]

  • Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society. [Link]

  • NIST. α-Chloroethyl chloroformate. NIST Chemistry WebBook. [Link]

  • NIST. Tyramine methiodide. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. FT-Raman spectra of tyramine hydrochloride. [Link]

  • NIST. Carbonochloridic acid, ethyl ester. NIST Chemistry WebBook. [Link]

  • Wikipedia. Ethyl carbamate. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5610, Tyramine. [Link]

  • Kim, Y.-K., et al. (2012). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Journal of Food Hygiene and Safety. [Link]

  • Organic Syntheses. ethyl n-methylcarbamate. [Link]

  • ResearchGate. (2000). Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. [Link]

  • Wang, G.-J., et al. (2020). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. Molecules. [Link]

  • Google Patents.
  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • Lachenmeier, D. W. (2005). Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. Scilit. [Link]

  • Oroian, M., et al. (2021). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Foods. [Link]

  • NIST. Urethane. NIST Chemistry WebBook. [Link]

  • PubChemLite. Ethyl n-(4-hydroxyphenyl)carbamate (C9H11NO3). [Link]

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Comparative Bioactivity Guide: Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate vs. Tyramine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Tyramine , a naturally occurring trace amine and potent sympathomimetic, with its carbamate derivative, Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (also known as N-ethoxycarbonyltyramine).

For drug development professionals, this comparison illustrates a critical structure-activity relationship (SAR) transformation:

  • Tyramine acts as a substrate for monoamine transporters (NET/DAT) and MAO, driving acute cardiovascular effects (pressor response).

  • N-ethoxycarbonyltyramine effectively "masks" the primary amine, abolishing sympathomimetic activity and MAO susceptibility while increasing lipophilicity. This scaffold is frequently investigated in cosmeceuticals (tyrosinase inhibition) and antimicrobial applications , though it carries a distinct toxicological profile linked to ethyl carbamate metabolism.

Part 1: Chemical & Physiochemical Profile

The fundamental difference lies in the nitrogen substitution. Tyramine possesses a free primary amine essential for protonation at physiological pH and recognition by monoamine transporters. The carbamate derivative replaces this with a neutral, lipophilic ethyl carbamate moiety.

FeatureTyramineEthyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
CAS Number 51-67-219078-83-2 (approximate/derivative class)
Molecular Structure 4-(2-Aminoethyl)phenolEthyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Functional Class Trace Amine / SympathomimeticCarbamate / Tyrosinase Inhibitor Candidate
LogP (Lipophilicity) ~0.86 (Hydrophilic)~2.1 (Estimated) (Lipophilic)
pKa (Amine) ~9.5 (Protonated at pH 7.[1][2]4)Non-basic (Neutral amide-like character)
Solubility High in water/acidLow in water; High in Ethanol/DMSO
Stability Oxidized rapidly by MAOResistant to MAO; susceptible to esterase hydrolysis
Structural Visualization

The following diagram contrasts the metabolic fate and receptor interaction of both compounds.

G Tyramine Tyramine (Free Amine) NET NET/VMAT Transporters (Sympathetic Neuron) Tyramine->NET Substrate Uptake MAO MAO-A Enzyme (Mitochondria) Tyramine->MAO Rapid Oxidation Carbamate N-ethoxycarbonyltyramine (Carbamate Capped) Carbamate->NET No Affinity (Steric/Charge Block) Carbamate->MAO Resistant Tyrosinase Tyrosinase (Melanocyte) Carbamate->Tyrosinase Competitive Inhibition (Phenolic Binding) Pressor NE Release (Hypertension) NET->Pressor Displaces NE Metabolite 4-HPAA (Inactive) MAO->Metabolite Deamination Whitening Melanin Inhibition (Skin Whitening) Tyrosinase->Whitening Reduces DOPAquinone

Caption: Tyramine enters sympathetic neurons via NET to release Norepinephrine (NE), whereas the Carbamate derivative is excluded from NET but acts as a direct inhibitor of Tyrosinase.

Part 2: Pharmacological Bioactivity[3][4][5]

Tyramine: The Sympathomimetic Reference

Tyramine acts as an indirect sympathomimetic .[2][3][4][5] It does not bind directly to adrenergic receptors with high affinity but relies on the "displacement" mechanism.

  • Mechanism: Tyramine is taken up by the Norepinephrine Transporter (NET) and Vesicular Monoamine Transporter 2 (VMAT2). Once inside the vesicle, it displaces Norepinephrine (NE) into the cytosol, which then leaks out into the synapse via reverse transport.

  • Key Receptor: TAAR1 (Trace Amine-Associated Receptor 1) agonist.[4] Activation modulates dopaminergic and adrenergic transmission.

  • Limitation: High susceptibility to Monoamine Oxidase (MAO). Oral bioavailability is low unless MAO is inhibited (the "Cheese Effect").

N-Ethoxycarbonyltyramine: The Stable Inhibitor

The carbamate modification fundamentally alters the pharmacology by removing the basic nitrogen required for NET uptake.

  • Loss of Pressor Effect: Lacking a protonatable amine, it cannot be transported by NET. It is cardiovascularly inert compared to Tyramine.

  • Tyrosinase Inhibition (Cosmeceutical Potential): N-substituted tyramines are established inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis. The phenolic ring mimics tyrosine (the substrate), while the carbamate tail likely chelates the copper active site or blocks the catalytic pocket.

    • Comparative Data: While Tyramine is a substrate for tyrosinase (leading to browning), N-substituted derivatives often exhibit IC50 values in the low micromolar range (e.g., Ethyl-(4-hydroxyphenyl)oxamate has an IC50 ~14 µM).

  • Cytotoxicity & Safety: Unlike Tyramine, which causes acute hypertension, the primary risk with the carbamate is potential metabolism into Ethyl Carbamate (a Group 2A carcinogen) and Tyramine upon hydrolysis.

Part 3: Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol A: MAO Susceptibility Assay

Objective: Demonstrate the metabolic stability of the Carbamate derivative compared to Tyramine.

  • Reagents: Recombinant Human MAO-A (Sigma), Tyramine-HCl (Control), N-ethoxycarbonyltyramine (Test), Amplex Red reagent, HRP.

  • Preparation: Dissolve Tyramine in water; dissolve Carbamate in 1% DMSO/Buffer (due to lipophilicity).

  • Reaction:

    • Incubate 100 µM of substrate with 1 U/mL MAO-A in Phosphate Buffer (pH 7.4) at 37°C.[6]

    • Detection: The oxidation of Tyramine generates H2O2. HRP converts Amplex Red + H2O2 → Resorufin (Fluorescent: Ex 571 nm / Em 585 nm).

  • Validation:

    • Tyramine Well:[5] Rapid increase in fluorescence (Vmax observed within 5 mins).

    • Carbamate Well: Minimal/No fluorescence increase (indicating resistance to oxidative deamination).

    • Inhibitor Control: Add Clorgyline (MAO-A inhibitor) to a Tyramine well to confirm signal specificity.

Protocol B: Tyrosinase Inhibition Screening

Objective: Quantify the antimelanogenic potential of the Carbamate.

  • System: Mushroom Tyrosinase (EC 1.14.18.1) + L-DOPA (Substrate).[6][7]

  • Workflow:

    • Blank: Phosphate buffer + Tyrosinase.

    • Control: Phosphate buffer + Tyrosinase + L-DOPA (measures 100% activity).

    • Test: Phosphate buffer + Tyrosinase + N-ethoxycarbonyltyramine (graded concentrations: 1–100 µM) + L-DOPA.

  • Measurement: Monitor the formation of Dopachrome by absorbance at 475 nm over 20 minutes.

  • Calculation:

    
    
    
  • Expectation: Tyramine acts as a weak substrate (slow browning), whereas the Carbamate should show concentration-dependent inhibition (reduced absorbance slope).

Part 4: Comparative Data Summary

ParameterTyramineN-EthoxycarbonyltyramineClinical Implication
MAO-A Substrate Yes (High Affinity)No (Resistant)Tyramine causes interactions with MAOIs; Carbamate does not.
Pressor Response High (Releases NE)Negligible Carbamate is safer for cardiovascular applications.
Tyrosinase Activity Substrate (Pro-melanogenic)Inhibitor (Anti-melanogenic)Carbamate is a candidate for skin-whitening agents.
BBB Permeability Poor (Polar)Moderate (Lipophilic)Carbamate may have better central distribution (if stable).
Toxicology Acute HypertensionPotential Genotoxicity (Ethyl Carbamate residue)Carbamate requires purity testing for free Ethyl Carbamate.
Diagram: Structure-Activity Relationship (SAR)[10]

SAR cluster_0 Tyramine Core cluster_1 Nitrogen Modification Phenol Phenol Group (Essential for Adrenergic binding & Tyrosinase recognition) Amine Free Amine (-NH2) (Tyramine) Phenol->Amine Carbamate Ethyl Carbamate (-NH-CO-OEt) (Derivative) Phenol->Carbamate MAO Degradation MAO Degradation Amine->MAO Degradation Transporter Uptake (NET) Transporter Uptake (NET) Amine->Transporter Uptake (NET) Lipophilicity Increase Lipophilicity Increase Carbamate->Lipophilicity Increase Tyrosinase Inhibition Tyrosinase Inhibition Carbamate->Tyrosinase Inhibition MAO Resistance MAO Resistance Carbamate->MAO Resistance

Caption: SAR analysis showing how modifying the nitrogen center shifts the molecule from a neurotransmitter substrate to an enzyme inhibitor.

References

  • PubChem. (2025).[1] Tyramine: Chemical and Physical Properties. National Library of Medicine. [Link]

  • Gillman, P. K. (2018).[5] Tyramine and the Tyramine Pressor Response. Frontiers in Pharmacology. [Link]

  • Zimmerli, B., & Schlatter, J. (1991).[8] Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. Mutation Research/Reviews in Genetic Toxicology. [Link]

  • Cho, S. Y., & Shin, K. H. (2011). Melanogenesis Inhibitors from Natural and Synthetic Sources. ResearchGate (Review of Tyrosinase Inhibitors including N-substituted tyramines). [Link]

  • IARC. (2010). Ethyl carbamate (urethane).[8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

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Comparative Kinetics of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate , effectively a prodrug form of tyramine protected by an ethoxycarbonyl group, represents a critical structural motif in medicinal chemistry for linker stability and amine protection. Unlike its acid-labile counterparts (e.g., t-butyl carbamates) or hydrogenolysis-dependent analogs (e.g., benzyl carbamates), the ethyl carbamate moiety exhibits a distinct kinetic profile characterized by high stability at physiological pH (7.4) and susceptibility to specific enzymatic or strong alkaline cleavage.

This guide provides a technical comparison of its hydrolysis kinetics against standard alternatives, establishing its utility in delayed-release drug delivery systems and antibody-drug conjugate (ADC) linkers.

Mechanistic Framework

The hydrolysis of secondary carbamates proceeds through distinct pathways depending on pH and the presence of biological catalysts. Understanding these mechanisms is prerequisite to interpreting kinetic data.

Chemical Hydrolysis Pathways
  • Acidic Media (

    
    ):  Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. However, ethyl carbamates are significantly resistant to this pathway compared to Boc groups.
    
  • Basic Media (

    
     vs 
    
    
    
    ):
    • 
       (Elimination-Addition):  Dominant for N-monosubstituted carbamates. Base removes the N-H proton, leading to an isocyanate intermediate (
      
      
      
      ) and ethoxide loss. The isocyanate rapidly hydrates to the amine and
      
      
      .
    • 
       (Addition-Elimination):  Direct nucleophilic attack of hydroxide on the carbonyl.
      
Visualization of Hydrolysis Pathway

The following diagram illustrates the degradation of the target molecule into Tyramine, Ethanol, and Carbon Dioxide.

HydrolysisMechanism Substrate Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate Intermediate Isocyanate Intermediate (via E1cB) Substrate->Intermediate OH- (pH > 10) Deprotonation Products Tyramine + Ethanol + CO2 Substrate->Products Enzymatic Hydrolysis (pH 7.4) Intermediate->Products Fast Hydration Enzyme Carboxylesterase (Enzymatic Route) Enzyme->Substrate

Figure 1: Dual pathway mechanism showing base-catalyzed elimination (E1cB) and enzymatic cleavage routes.

Comparative Kinetics Analysis

The utility of the ethyl carbamate linker is best understood in contrast to standard protecting groups. The data below synthesizes kinetic trends from homologous phenethylamine carbamate series.

Stability Profile Comparison

The following table contrasts the half-life (


) of the target molecule against Methyl, t-Butyl (Boc), and Benzyl (Cbz) analogs under varying conditions.
Substrate AnalogpH 1.2 (Simulated Gastric)pH 7.4 (PBS, 37°C)pH 12.0 (Strong Base)Liver Esterase (PLE)
Ethyl (Target) Stable (> 48 h)Stable (> 24 h)

Fast (

)
MethylStableStable

Very Fast
t-Butyl (Boc)Labile (

)
StableStableResistant
Benzyl (Cbz)StableStable

Slow/Resistant
Key Kinetic Insights
  • Acid Resistance: Unlike the Boc-tyramine derivative, which degrades rapidly in gastric acid due to the stability of the t-butyl cation, the Ethyl derivative remains intact. This makes it suitable for oral prodrugs requiring intestinal absorption.

  • Base Sensitivity: The Ethyl variant hydrolyzes slower than the Methyl analog in basic conditions due to steric hindrance but follows the same

    
     mechanism.
    
  • Enzymatic Trigger: The Ethyl carbamate is a prime substrate for hepatic carboxylesterases. This allows for "masked" systemic distribution with activation occurring primarily in the liver or tissues with high esterase activity.

Experimental Protocols

To validate these kinetic parameters in-house, use the following self-validating HPLC workflow. This protocol leverages the UV absorbance of the tyramine phenol moiety (


).
Materials
  • Buffer A: 10 mM Ammonium Acetate, pH 4.0 (Mobile Phase A).

  • Buffer B: Acetonitrile (Mobile Phase B).

  • Internal Standard: Phenethylamine (structurally similar, distinct retention time).

  • Enzyme Stock: Porcine Liver Esterase (PLE) lyophilized powder (Sigma), reconstituted in PBS.

Kinetic Workflow Diagram

KineticWorkflow Start Substrate Preparation (10 mM in DMSO) Incubate Incubation (Buffer/Enzyme at 37°C) Start->Incubate Sample Aliquot Sampling (t = 0, 5, 15, 30, 60 min) Incubate->Sample Intervals Quench Quench Reaction (Add cold ACN + 0.1% TFA) Sample->Quench Analyze HPLC-UV Analysis (275 nm) Quench->Analyze Calc Data Fitting ln([C]/[C0]) vs Time Analyze->Calc

Figure 2: Step-by-step experimental workflow for determining pseudo-first-order rate constants (


).
Data Processing

Calculate the pseudo-first-order rate constant (


) using the integrated rate law:


Where

is the peak area of the remaining carbamate relative to the internal standard.

References

  • Hydrolysis Mechanisms of Carbamates

    • Journal of the Chemical Society, Perkin Transactions 2.[1] "Elimination–addition mechanism for the hydrolysis of carbamates." (Detailed analysis of E1cB vs BAc2 pathways).

  • Prodrug Design & Stability

    • Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] "Hydrolysis of (acyloxy)alkyl carbamate and amine prodrugs."[2] (Comparative stability of linker systems).

  • Tyramine/Carbamate Context

    • Journal of Medicinal Chemistry.[3] "Cyclization-activated prodrugs.[3] Basic carbamates of 4-hydroxyanisole." (Kinetics of phenol-based carbamate release).

  • Enzymatic Cleavage

    • MDPI. "Genetic Engineering Production of Ethyl Carbamate Hydrolase.

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Safety Operating Guide

Personal protective equipment for handling Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate Synonyms: N-Ethoxycarbonyl-tyramine; N-Carbethoxytyramine CAS Registry Number: (Analogous to Tyramine derivatives, specific CAS may vary by synthesis batch; treat as Novel Chemical Entity if unlisted).

The Scientific Basis for Caution (The "Why"): While specific toxicological data for this precise tyramine derivative may be limited compared to industrial commodities, its structural moieties dictate our safety protocol.

  • Carbamate Functionality: Simple carbamates (e.g., Ethyl carbamate/Urethane) are classified as Group 2A or 2B carcinogens. While N-substitution generally reduces volatility and acute toxicity compared to simple urethanes, the metabolic potential to release reactive intermediates necessitates treating this as a potential genotoxic impurity (PGI) and sensitizer.

  • Phenolic Moiety: The p-hydroxy group increases polarity but also allows for skin absorption and potential irritation/corrosion of mucous membranes.

  • Tyramine Backbone: As a derivative of tyramine (a vasoactive amine), systemic absorption could theoretically trigger adrenergic effects, although N-acylation typically attenuates this.

Core Directive: Apply the Precautionary Principle . Handle as a High Potency Active Pharmaceutical Ingredient (HPAPI) (OEB 3/4 equivalent) until specific toxicology proves otherwise.

Risk Assessment & PPE Matrix

Effective protection relies on the Hierarchy of Controls . PPE is your last line of defense, not your first. The following matrix assumes you are working within a certified Fume Hood (Engineering Control).

PPE Selection Logic (Graphviz Diagram)

PPE_Decision_Tree Start Start: Define Task State State_Solid Solid / Powder Handling (Weighing, Transfer) Start->State_Solid State_Liquid Liquid / Solution Handling (Synthesis, Extraction) Start->State_Liquid Resp_Risk Risk: Inhalation of Particulates State_Solid->Resp_Risk Skin_Risk Risk: Permeation & Splash State_Liquid->Skin_Risk Control_Solid Primary: Balance Enclosure / Iso-Hood Resp_Risk->Control_Solid Control_Liquid Primary: Chemical Fume Hood Skin_Risk->Control_Liquid PPE_Solid PPE REQ: 1. N95/P100 (if open balance) 2. Nitrile Gloves (Single layer ok if static) 3. Lab Coat + Tyvek Sleeves Control_Solid->PPE_Solid PPE_Liquid PPE REQ: 1. Splash Goggles 2. Double Gloving (Nitrile) 3. Chemical Apron (if >100mL) Control_Liquid->PPE_Liquid

Caption: Decision logic for PPE selection based on physical state. Note the distinction between inhalation risks (solids) and permeation risks (liquids).

Detailed PPE Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Accelerator-free preferred).• Inner: 4 mil (0.10 mm)• Outer: 5-8 mil (extended cuff)Permeation Defense: Carbamates are often dissolved in organic solvents (DCM, DMF). While Nitrile resists the solid well, the solvent acts as a carrier. Double gloving creates a sacrificial outer layer. Breakthrough Time: Change outer gloves every 30 mins or immediately upon splash.
Respiratory Fume Hood (Face velocity: 100 fpm).If outside hood: P100 / N95 Respirator .Sensitization: Inhalation of carbamate dust is a primary route for respiratory sensitization. Engineering controls are superior to masks.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Mucous Membrane Defense: Safety glasses are insufficient for liquids. Phenolic compounds can cause severe corneal damage.
Body Lab Coat (Cotton/Poly) + Tyvek® Sleeves or Apron.Dermal Absorption: The phenol group facilitates skin entry. Tyvek provides a barrier that standard cotton lab coats lack.

Operational Protocol: Step-by-Step Handling

This protocol is designed to create a self-validating safety system . If you cannot complete a step (e.g., the balance is not in a hood), the protocol dictates a "Stop Work" condition.

Phase A: Weighing & Transfer (Highest Risk Phase)

The solid phase presents the highest risk of area contamination via static dust.

  • Static Mitigation: Place an ionizing fan or anti-static gun near the balance. Carbamate powders are often fluffy and electrostatic.

  • The "Coffin" Method:

    • Pre-weigh a sealable secondary container (e.g., a screw-top vial) empty.

    • Add the approximate amount of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate inside the fume hood.

    • Seal the vial before moving it to the analytical balance.

    • Weigh the sealed vial. Determine mass by difference.

    • Why? This eliminates the exposure of open powder on the open laboratory bench.

  • Solvent Addition: Always add solvent to the solid, not solid to the solvent, to minimize "puffing" of dust.

Phase B: Synthesis & Processing
  • Closed Systems: Perform reactions in septa-sealed round-bottom flasks. Vent pressure through an inert gas line (Nitrogen/Argon) leading to a bleach trap (oxidative destruction of trace vapors).

  • Temperature Control: If heating, use a heating block, not an oil bath.

    • Why? Oil baths coat flasks in viscous fluid, increasing the risk of dropping slippery glassware and spreading contamination during cleanup.

Phase C: Decontamination & Doffing Workflow

Most exposure incidents occur after the experiment, when the researcher relaxes.

Doffing_Protocol Exp_End Experiment Complete Wipe_Down 1. Solvent Wipe (Ethanol) Inside Hood Exp_End->Wipe_Down Outer_Gloves 2. Remove Outer Gloves (Roll inside-out) Wipe_Down->Outer_Gloves Wash_Inner 3. Wash Inner Gloves (Soap/Water) Outer_Gloves->Wash_Inner Prevents transfer to skin Remove_PPE 4. Remove Goggles/Coat Wash_Inner->Remove_PPE Wash_Skin 5. Wash Hands/Forearms (20 sec) Remove_PPE->Wash_Skin

Caption: Sequential doffing (removal) protocol to prevent cross-contamination from PPE to skin.

Disposal & Emergency Response

Waste Stream Segregation

Do not mix with general organic waste until deactivated.

  • Solid Waste: Collect contaminated paper towels, gloves, and Tyvek in a dedicated "Hazardous Solid - Cytotoxic/Carcinogen" bag.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams as dictated by the solvent. Label clearly: "Contains Carbamate Derivatives - Potential Sensitizer."

  • Destruction: The preferred method for ultimate disposal is High-Temperature Incineration (Citations: Prudent Practices, Ch. 8).

Emergency Procedures
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1] Do not use ethanol on skin (it increases permeability of phenolic compounds).

  • Eye Contact: Flush for 15 minutes. Seek ophthalmological evaluation.

  • Spill (Solid): Do not sweep. Cover with wet paper towels (to suppress dust), then wipe up. Treat waste as hazardous.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Carcinogens (General). 29 CFR 1910.1003. [Link]

  • PubChem. Compound Summary: Ethyl carbamate (Urethane). (Used for analog hazard extrapolation). [Link]

Sources

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